molecular formula C11H14BrNO B1272717 4-(2-Bromobenzyl)morpholine CAS No. 91130-51-7

4-(2-Bromobenzyl)morpholine

Cat. No.: B1272717
CAS No.: 91130-51-7
M. Wt: 256.14 g/mol
InChI Key: RFCVOGXWQWZLPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromobenzyl)morpholine is a useful research compound. Its molecular formula is C11H14BrNO and its molecular weight is 256.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(2-bromophenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCVOGXWQWZLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385841
Record name 4-(2-Bromobenzyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91130-51-7
Record name 4-(2-Bromobenzyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 4-(2-Bromobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of 4-(2-Bromobenzyl)morpholine, a substituted morpholine derivative. Due to the limited availability of specific experimental data for the ortho-bromo isomer in publicly accessible databases, this document presents a putative synthesis protocol and expected physicochemical properties based on established chemical principles and data from the closely related para-bromo isomer. Morpholine and its derivatives are significant scaffolds in medicinal chemistry, and this guide serves as a resource for researchers interested in the synthesis and potential applications of this specific compound.

While a specific CAS Number for this compound could not be definitively identified in a comprehensive search of chemical databases, this does not preclude its existence or synthesis. The information presented herein is intended to enable its preparation and characterization.

Physicochemical Properties

PropertyValue (for 4-(4-Bromobenzyl)morpholine)Reference
Molecular Formula C₁₁H₁₄BrNO
Molecular Weight 256.14 g/mol
Appearance Solid (expected)

Synthesis

The synthesis of this compound can be achieved through standard nucleophilic substitution or reductive amination. A common and effective method is the direct alkylation of morpholine with 2-bromobenzyl halide.

Experimental Protocol: Nucleophilic Alkylation

This protocol is adapted from established methods for the N-alkylation of secondary amines.

Materials:

  • Morpholine

  • 2-Bromobenzyl bromide (or 2-Bromobenzyl chloride)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a solution of morpholine (1.1 equivalents) in acetonitrile (10 volumes), add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of 2-bromobenzyl bromide (1.0 equivalent) in acetonitrile dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure compound.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Synthesis_Workflow reagents Morpholine, 2-Bromobenzyl Bromide, K₂CO₃, Acetonitrile reaction Reaction at Reflux reagents->reaction 1. Mix & Heat workup Aqueous Workup (Filtration, Extraction, Washing) reaction->workup 2. Cool & Process purification Column Chromatography workup->purification 3. Isolate Crude Product product Pure this compound purification->product 4. Purify

Caption: Synthetic workflow for this compound.

Logical Relationship of Synthesis

The synthesis is based on the nucleophilic character of the secondary amine in morpholine and the electrophilic nature of the benzylic carbon in 2-bromobenzyl bromide.

Logical_Relationship morpholine Morpholine (Nucleophile) product This compound morpholine->product benzyl_bromide 2-Bromobenzyl Bromide (Electrophile) benzyl_bromide->product base Base (e.g., K₂CO₃) (Acid Scavenger) byproduct HBr (neutralized by base) base->byproduct solvent Solvent (e.g., Acetonitrile) solvent->product solvent->byproduct

Caption: Key components in the synthesis of this compound.

Conclusion

While this compound is not a widely cataloged compound, its synthesis is feasible through standard organic chemistry techniques. This guide provides a foundational protocol and expected properties to aid researchers in its preparation and further investigation. The biological activities and potential applications of this specific isomer remain an open area for exploration, particularly within drug discovery and development, given the prevalence of the morpholine motif in bioactive molecules. Researchers are advised to perform full analytical characterization (NMR, MS, etc.) to confirm the identity and purity of the synthesized compound.

An In-depth Technical Guide to 4-(2-Bromobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-(2-Bromobenzyl)morpholine. The information is intended for researchers and professionals involved in chemical synthesis and drug discovery.

Chemical Properties and Identifiers

This compound is a substituted morpholine derivative. While extensive experimental data for this specific isomer is limited in publicly available literature, the following information has been compiled from available sources.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 91130-51-7[1][2][3][4][5][6][7][8][9][10][11]
Molecular Formula C₁₁H₁₄BrNO[1][4]
Molecular Weight 256.14 g/mol [1][4]
MDL Number MFCD00979294[3]

Table 2: Physicochemical Properties

PropertyValueSource
Physical Form Colorless to light yellow liquid[2], Apollo Scientific Ltd-APO455830516 MSDS
Purity >95.0% (by NMR)[2]
Density 1.369 g/cm³ (Predicted)
Boiling Point Data not available
Melting Point Data not available
Solubility Data not available

Note: Predicted values are based on computational models and have not been experimentally verified.

Synthesis of this compound

The synthesis of this compound can be achieved via a standard nucleophilic substitution reaction. A plausible experimental protocol is detailed below, based on general methods for the N-alkylation of secondary amines.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Reaction Scheme:

2-Bromobenzyl bromide + Morpholine → this compound

Materials:

  • 2-Bromobenzyl bromide

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a solution of morpholine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents). Stir the suspension at room temperature.

  • Addition of Alkylating Agent: Slowly add a solution of 2-bromobenzyl bromide (1.0 equivalent) in acetonitrile to the stirring suspension.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis and Purification Workflow of this compound cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification start Start Materials: 2-Bromobenzyl bromide, Morpholine, K₂CO₃, Acetonitrile reaction Reaction: - Stir at room temperature - Add 2-bromobenzyl bromide - Reflux start->reaction monitoring Reaction Monitoring: Thin-Layer Chromatography (TLC) reaction->monitoring filtration1 Filtration: Remove inorganic salts monitoring->filtration1 concentration1 Concentration: Remove acetonitrile filtration1->concentration1 extraction Liquid-Liquid Extraction: - Dissolve in CH₂Cl₂ - Wash with NaHCO₃ (aq) - Wash with Brine concentration1->extraction drying Drying: Dry organic layer over Na₂SO₄ or MgSO₄ extraction->drying filtration2 Filtration: Remove drying agent drying->filtration2 concentration2 Concentration: Remove CH₂Cl₂ filtration2->concentration2 chromatography Column Chromatography: Silica gel, Hexanes/Ethyl Acetate concentration2->chromatography end_product Pure this compound chromatography->end_product

Caption: Synthesis and purification workflow.

Spectral Data

Detailed, experimentally verified spectral data for this compound is not widely available. Purity is often assessed by NMR spectroscopy.[2] For research purposes, it is recommended to acquire and interpret NMR, IR, and mass spectra on the synthesized material to confirm its identity and purity.

Safety and Handling

The following safety information is derived from available Safety Data Sheets (SDS).

Table 3: Hazard Information

Hazard StatementDescription
H317 May cause an allergic skin reaction.[12]
H319 Causes serious eye irritation.[12]

Handling Precautions:

  • Wear protective gloves, protective clothing, eye protection, and face protection.[12]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Use only in a well-ventilated area or under a chemical fume hood.[12]

  • Wash skin thoroughly after handling.[12]

  • Store in a cool, dry, well-ventilated place in a tightly closed container.[12]

First Aid Measures:

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

  • If on skin: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention.[12]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

This information is a summary. Always consult the full Safety Data Sheet before handling this chemical.

Potential Biological Activity and Applications

While no specific biological activity studies for this compound have been found in the reviewed literature, the morpholine moiety is a well-established pharmacophore in medicinal chemistry. Morpholine derivatives are known to exhibit a wide range of biological activities, including but not limited to:

  • Anticancer Activity: Certain benzomorpholine derivatives have been synthesized and evaluated as inhibitors of EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase implicated in cancer.[2]

  • Neurological Activity: The morpholine scaffold is present in many CNS-active compounds, contributing to favorable pharmacokinetic properties.

  • Antimicrobial and Anti-inflammatory Properties: Various substituted morpholines have demonstrated potential as antimicrobial and anti-inflammatory agents.

The presence of the 2-bromobenzyl group in this compound provides a site for further chemical modification, making it a potentially valuable intermediate in the synthesis of more complex molecules for drug discovery and development. The bromine atom can be utilized in cross-coupling reactions to introduce a variety of other functional groups, allowing for the exploration of structure-activity relationships.

Potential Research Directions

Given the lack of specific data, the following logical relationships and potential research avenues can be proposed.

G Potential Research Directions for this compound cluster_core Core Compound cluster_modification Chemical Modification cluster_screening Biological Screening cluster_development Drug Development core_compound This compound modification Functionalization at 2-position of the benzyl ring via cross-coupling reactions core_compound->modification screening Screening for biological activity: - Anticancer - Neurological - Antimicrobial - Anti-inflammatory core_compound->screening modification->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_optimization Lead Optimization sar->lead_optimization drug_candidate Potential Drug Candidate lead_optimization->drug_candidate

Caption: Potential research workflow.

Conclusion

This compound is a chemical compound with potential applications in medicinal chemistry and drug discovery, primarily as a synthetic intermediate. While specific experimental data on its physicochemical properties and biological activities are scarce, its structural features suggest that it could serve as a valuable building block for the synthesis of novel bioactive molecules. Further research is warranted to fully characterize this compound and explore its potential in various therapeutic areas.

References

Technical Guide: 4-(2-Bromobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromobenzyl)morpholine is a heterocyclic organic compound featuring a morpholine ring N-substituted with a 2-bromobenzyl group. The morpholine scaffold is a well-recognized "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties and confer a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of the bromobenzyl moiety offers a site for further chemical modification, making it a versatile intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and potential biological significance of this compound.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are crucial for experimental design, including reaction setup, purification, and analytical characterization.

PropertyValue
Molecular Formula C₁₁H₁₄BrNO
Molecular Weight 256.14 g/mol
CAS Number 91130-51-7

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a general and robust method involves the N-alkylation of morpholine with 2-bromobenzyl bromide. This reaction is a standard nucleophilic substitution where the secondary amine of the morpholine ring attacks the benzylic carbon of 2-bromobenzyl bromide, displacing the bromide ion.

General Synthesis Workflow

The synthesis can be visualized as a straightforward two-component reaction.

Synthesis_Workflow Morpholine Morpholine Reaction N-alkylation Morpholine->Reaction Bromobenzyl 2-Bromobenzyl Bromide Bromobenzyl->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Product This compound Reaction->Product

Caption: General workflow for the N-alkylation synthesis of this compound.

Hypothetical Experimental Protocol

Based on standard organic synthesis procedures for similar compounds, a plausible experimental protocol is provided below. Note: This is a representative protocol and may require optimization.

  • Reaction Setup: To a solution of morpholine (1.0 equivalent) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base, typically potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents).

  • Addition of Alkylating Agent: To the stirred suspension, add 2-bromobenzyl bromide (1.0-1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Characterization Data

While a comprehensive public spectral database for this compound is limited, the expected NMR data would be consistent with the proposed structure. For instance, in the ¹H NMR spectrum, one would expect to see characteristic signals for the morpholine protons (typically in the range of 2.4-3.8 ppm), a singlet for the benzylic methylene protons, and signals in the aromatic region corresponding to the 2-bromophenyl group.

Potential Biological Activity and Therapeutic Interest

Although specific biological studies on this compound are not widely reported, the broader class of morpholine derivatives has demonstrated significant therapeutic potential, particularly in oncology.

Anticancer Potential

Research into various substituted morpholine derivatives has highlighted their potential as anticancer agents. For example, some studies have shown that certain morpholine-containing compounds exhibit cytotoxic effects against breast cancer cell lines, such as MDA-MB-231.[1] The proposed mechanism of action for some of these derivatives involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and a key target in cancer therapy.[1]

Potential Signaling Pathway Involvement

Given the established role of other morpholine derivatives as kinase inhibitors, it is plausible that this compound or its derivatives could interact with various signaling pathways implicated in cancer cell proliferation and survival. A hypothetical interaction with a generic kinase signaling pathway is depicted below.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Gene Expression (Proliferation, Survival) TF->Gene Compound This compound Derivative Compound->Kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.

Conclusion

This compound is a valuable chemical entity with a confirmed molecular weight of 256.14 g/mol . While specific experimental data for this compound is sparse in the public domain, its structural motifs suggest significant potential for applications in drug discovery, particularly in the development of novel anticancer agents. The general synthetic route via N-alkylation is straightforward, providing a reliable method for its preparation. Further investigation into the biological activities and mechanisms of action of this compound and its derivatives is warranted to fully explore its therapeutic potential. Researchers are encouraged to use the information provided in this guide as a foundation for their experimental designs and to contribute to the growing body of knowledge on this promising class of compounds.

References

An In-depth Technical Guide to the Structure Elucidation of 4-(2-Bromobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 4-(2-bromobenzyl)morpholine. Due to the limited availability of direct experimental data for this specific isomer, this paper presents a robust framework based on established synthetic protocols and spectroscopic data from closely related analogues. This approach enables researchers to confidently synthesize and characterize this compound.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the nucleophilic substitution reaction between morpholine and 2-bromobenzyl bromide. This N-alkylation reaction is a standard procedure in organic synthesis.

Proposed Synthetic Workflow

The synthesis proceeds via a straightforward N-alkylation of the secondary amine, morpholine, with the alkylating agent, 2-bromobenzyl bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct.

G reagents Morpholine + 2-Bromobenzyl Bromide reaction Reaction Mixture (Stirring at room temperature) reagents->reaction solvent_base Solvent (e.g., Acetonitrile) Base (e.g., K2CO3) solvent_base->reaction workup Work-up (Filtration, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Morpholine

  • 2-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of morpholine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).

  • To this stirred suspension, add a solution of 2-bromobenzyl bromide (1.0 equivalent) in anhydrous acetonitrile dropwise at room temperature.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Data for Structure Elucidation

The following tables summarize the expected quantitative data for this compound based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.58d1HAr-H
~7.45d1HAr-H
~7.32t1HAr-H
~7.15t1HAr-H
~3.70t4HO-(CH₂)₂
~3.55s2HAr-CH₂
~2.50t4HN-(CH₂)₂

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~137.5Ar-C (quaternary)
~132.8Ar-CH
~131.0Ar-CH
~128.5Ar-CH
~127.5Ar-CH
~123.0Ar-C-Br (quaternary)
~67.0O-(CH₂)₂
~61.0Ar-CH₂
~53.5N-(CH₂)₂
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050-3100MediumAromatic C-H stretch
2800-3000StrongAliphatic C-H stretch
1580-1600MediumAromatic C=C stretch
1440-1480MediumCH₂ bend
1110-1130StrongC-O-C stretch (ether)
1000-1050StrongC-N stretch
650-750StrongC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
255/257[M]⁺˙ Molecular ion peak (presence of Br isotopes)
170/172[M - C₄H₈NO]⁺ Fragment corresponding to the bromobenzyl cation
86[C₄H₈NO]⁺ Fragment corresponding to the morpholinomethyl cation

Logical Workflow for Structure Elucidation

The confirmation of the structure of this compound would follow a logical progression of analytical techniques.

G synthesis Synthesis ms Mass Spectrometry (Confirm Molecular Weight and Presence of Bromine) synthesis->ms ir IR Spectroscopy (Identify Functional Groups) synthesis->ir nmr NMR Spectroscopy (¹H and ¹³C for Structural Connectivity) synthesis->nmr structure Structure Confirmed: This compound ms->structure ir->structure nmr->structure

Caption: Logical workflow for structure elucidation.

This comprehensive guide provides the necessary theoretical and practical framework for the synthesis and structural elucidation of this compound. By following the detailed protocols and using the predicted spectroscopic data as a reference, researchers can confidently identify and characterize this compound for its potential applications in drug discovery and development.

Spectroscopic Data of 4-(2-Bromobenzyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 4-(2-Bromobenzyl)morpholine. Due to the limited availability of published experimental data for this specific molecule at the time of this report, this document focuses on a theoretical elucidation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The predictions are based on the well-established spectroscopic properties of the constituent morpholine and 2-bromobenzyl moieties. Furthermore, this guide furnishes detailed, generalized experimental protocols for the acquisition of such spectroscopic data, intended to aid researchers in the characterization of this and structurally related compounds.

Introduction

This compound is a tertiary amine containing a morpholine ring N-substituted with a 2-bromobenzyl group. The morpholine scaffold is a key pharmacophore in medicinal chemistry, and its derivatives exhibit a wide range of biological activities. A thorough spectroscopic characterization is the cornerstone for the unambiguous identification and quality control of such compounds. This guide aims to provide a predictive framework for the spectroscopic analysis of this compound and to offer practical, detailed methodologies for experimental data acquisition.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the morpholine ring and the 2-bromobenzyl group. The morpholine protons typically appear as two multiplets, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms. The protons of the benzyl group will be split according to their substitution pattern on the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.5 - 7.6d1HAr-H
~ 7.2 - 7.4m2HAr-H
~ 7.0 - 7.1t1HAr-H
~ 3.7t4HO-(CH₂)₂
~ 3.5s2HAr-CH₂
~ 2.5t4HN-(CH₂)₂

Note: Predicted chemical shifts are relative to TMS in CDCl₃ and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. The morpholine ring will exhibit two signals for the methylene carbons. The 2-bromobenzyl group will show signals for the aromatic carbons, with the carbon bearing the bromine atom being significantly influenced, and a signal for the benzylic methylene carbon.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 138Ar-C (quaternary)
~ 132Ar-C
~ 128Ar-C
~ 127Ar-C
~ 125Ar-C
~ 122Ar-C-Br
~ 67O-CH₂
~ 62Ar-CH₂
~ 53N-CH₂

Note: Predicted chemical shifts are relative to TMS in CDCl₃ and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in this compound. Key expected vibrations include C-H stretching of the aromatic and aliphatic groups, C-O-C stretching of the morpholine ether linkage, and C-N stretching.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2950-2800StrongAliphatic C-H Stretch
1600-1450Medium-StrongAromatic C=C Bending
1115-1070StrongC-O-C Stretch (Ether)
1100-1000MediumC-N Stretch
~ 750StrongC-Br Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₁₄BrNO), the molecular ion peak (M⁺) would be expected. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
255/257[M]⁺ (Molecular ion)
170/172[M - C₄H₈NO]⁺ (Loss of morpholine)
86[C₄H₈NO]⁺ (Morpholine fragment)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy

3.1.1. Sample Preparation

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Cap the NMR tube and gently invert to ensure homogeneity.

3.1.2. ¹H NMR Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the spectrum using a standard pulse sequence (e.g., a 30° or 90° pulse).

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

  • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

3.1.3. ¹³C NMR Acquisition

  • Follow the same sample preparation and initial spectrometer setup as for ¹H NMR.

  • Acquire the spectrum using a proton-decoupled pulse sequence.

  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Due to the low natural abundance of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio (e.g., 128 scans or more, depending on sample concentration).

  • Process the FID as described for ¹H NMR.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

3.2.2. IR Spectrum Acquisition

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

3.3.1. Sample Preparation (Electron Ionization - EI)

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

  • The concentration should be in the range of 10-100 µg/mL.

3.3.2. MS Spectrum Acquisition

  • Introduce the sample solution into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • For EI, the standard electron energy is 70 eV.

  • Set the mass analyzer to scan a suitable m/z range (e.g., 50-500 amu).

  • The data system will record the abundance of ions at each m/z value to generate the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Structure Elucidation & Verification NMR->Interpretation IR->Interpretation MS->Interpretation Report Technical Report & Data Archiving Interpretation->Report

An In-depth Technical Guide to the Synthesis of 4-(2-Bromobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 4-(2-bromobenzyl)morpholine, a key intermediate in the development of various pharmaceutical compounds. This document details two robust synthetic strategies: nucleophilic substitution and reductive amination. Each method is presented with detailed experimental protocols, quantitative data, and visual diagrams to facilitate practical application in a laboratory setting.

Introduction

This compound is a substituted morpholine derivative of significant interest in medicinal chemistry. The morpholine ring is a common scaffold in a wide array of biologically active compounds, and the presence of the 2-bromobenzyl group provides a versatile handle for further chemical modifications, such as cross-coupling reactions. The synthesis of this compound can be efficiently achieved through two principal pathways, each with its own set of advantages depending on the available starting materials and desired scale of production. This guide will explore the synthesis starting from 2-bromotoluene via a bromination followed by nucleophilic substitution, and an alternative route starting from 2-bromobenzaldehyde via reductive amination.

Synthetic Pathways

Two primary and reliable synthetic pathways for the synthesis of this compound are outlined below.

Route 1: Nucleophilic Substitution

This two-step route begins with the radical bromination of 2-bromotoluene to form 2-bromobenzyl bromide. This intermediate is then reacted with morpholine in a classic nucleophilic substitution reaction to yield the final product.

Nucleophilic_Substitution_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: N-Alkylation 2-Bromotoluene 2-Bromotoluene Br2_NBS Br₂ or NBS Light (hν) or Radical Initiator 2-Bromotoluene->Br2_NBS 2-Bromobenzyl_bromide 2-Bromobenzyl bromide Br2_NBS->2-Bromobenzyl_bromide 2-Bromobenzyl_bromide_2 2-Bromobenzyl bromide Morpholine Morpholine Product1 This compound Morpholine->Product1 2-Bromobenzyl_bromide_2->Morpholine Reductive_Amination_Pathway 2-Bromobenzaldehyde 2-Bromobenzaldehyde Iminium_ion Iminium Ion Intermediate 2-Bromobenzaldehyde->Iminium_ion Morpholine Morpholine Morpholine->Iminium_ion Reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) Iminium_ion->Reducing_agent Product2 This compound Reducing_agent->Product2 Bromination_Workflow setup 1. Dissolve 2-bromotoluene in dry CCl₄ in a two-necked flask. heat 2. Heat the mixture to reflux. setup->heat bromination 3. Add Br₂ dropwise while irradiating with a 500-watt photolamp. heat->bromination wash 4. Wash the cooled solution with ice-water, then NaHCO₃ (aq), and again with ice-water. bromination->wash dry 5. Dry the organic layer with MgSO₄. wash->dry concentrate 6. Evaporate the solvent in vacuo. dry->concentrate purify 7. Purify the residue by vacuum distillation or recrystallization. concentrate->purify

An In-depth Technical Guide on the Predicted Biological Activity of 4-(2-Bromobenzyl)morpholine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific biological activity data for 4-(2-Bromobenzyl)morpholine is not publicly available. This guide, therefore, presents a predictive analysis based on the well-documented activities of structurally related morpholine derivatives, particularly focusing on their interaction with sigma receptors. The experimental protocols and data presented are for a representative compound, 4-benzylmorpholine , and its analogs, which serve as a scientifically-grounded proxy to forecast the potential biological profile of this compound.

Introduction

Morpholine is a privileged scaffold in medicinal chemistry, integral to the structure of numerous bioactive compounds due to its favorable physicochemical and pharmacokinetic properties.[1] The introduction of a benzyl group at the 4-position of the morpholine ring creates a core structure, 4-benzylmorpholine, known to interact with various biological targets. This guide focuses on the predicted biological activity of this compound, hypothesizing its primary mechanism of action through engagement with sigma receptors, a common target for this class of compounds.[2]

Sigma receptors, classified into sigma-1 (S1R) and sigma-2 (S2R) subtypes, are intracellular chaperone proteins primarily located at the mitochondria-associated endoplasmic reticulum membrane.[3] They are implicated in a wide array of cellular functions and are considered therapeutic targets for neurological disorders, pain, and cancer.[4][5]

Predicted Biological Activity and Quantitative Data

Based on structure-activity relationship (SAR) studies of related 4-benzylmorpholine analogs, this compound is predicted to be a ligand for sigma receptors. The affinity for S1R and S2R can be quantified using competitive radioligand binding assays, which determine the inhibition constant (Ki). The following table summarizes representative binding affinities for analogous compounds.

CompoundReceptorKᵢ (nM)Reference Compound
(S)-L1 (a 4-benzylmorpholine analog) σ₁11--INVALID-LINK---Pentazocine
σ₂>165[3H]-DTG
HKC-126 (a piperidinamide derivative) σ₁19.4Not Specified
MOR4.3Not Specified
SI-1/28 (a benzylpiperazine derivative) σ₁6.1Not Specified
σ₂2583Not Specified

Signaling Pathways

The interaction of a ligand like this compound with sigma receptors can modulate various downstream signaling pathways. A simplified representation of the potential signaling cascade is depicted below.

G cluster_ligand Ligand Interaction cluster_receptor Sigma Receptor Modulation cluster_downstream Downstream Cellular Effects 4_2_Bromobenzyl_morpholine This compound S1R Sigma-1 Receptor (S1R) 4_2_Bromobenzyl_morpholine->S1R S2R Sigma-2 Receptor (S2R) 4_2_Bromobenzyl_morpholine->S2R Ion_Channels Ion Channel Modulation (Ca²⁺, K⁺) S1R->Ion_Channels Cell_Signaling Cell Signaling Cascades (e.g., IP3R, Akt) S1R->Cell_Signaling S2R->Cell_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis, Neurite Outgrowth) Ion_Channels->Cellular_Response Cell_Signaling->Cellular_Response

Caption: Predicted signaling pathway for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the biological activity of this compound at sigma receptors.

Radioligand Binding Assay for Sigma-1 Receptors

This protocol is adapted from established methods for determining the binding affinity of novel compounds for the sigma-1 receptor.[6]

Objective: To determine the inhibition constant (Kᵢ) of this compound for the sigma-1 receptor.

Materials:

  • Membrane Preparation: Guinea pig liver membranes, which have a high expression of S1R.[6]

  • Radioligand: --INVALID-LINK---Pentazocine, a selective S1R ligand.

  • Non-specific Binding Control: Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Test Compound: this compound.

Procedure:

  • Prepare guinea pig liver membrane homogenates.

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of --INVALID-LINK---Pentazocine (e.g., 5 nM), and varying concentrations of the unlabeled test compound (this compound).

  • To determine non-specific binding, a parallel set of wells is prepared with the membrane, radioligand, and a high concentration of haloperidol (e.g., 10 µM).

  • Incubate the plates at 37°C for 90 minutes.[7]

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold Tris-HCl buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Radioligand Binding Assay for Sigma-2 Receptors

This protocol is based on standard methods for assessing S2R binding affinity.[7]

Objective: To determine the inhibition constant (Kᵢ) of this compound for the sigma-2 receptor.

Materials:

  • Membrane Preparation: Rat liver membranes, which have a higher expression of S2R.

  • Radioligand: [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG), a non-selective sigma receptor ligand.

  • Masking Agent: (+)-Pentazocine to block the S1R binding of [³H]-DTG.[7]

  • Non-specific Binding Control: A high concentration of unlabeled DTG (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Test Compound: this compound.

Procedure:

  • Prepare rat liver membrane homogenates.

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-DTG (e.g., 5 nM), (+)-pentazocine (100 nM to mask S1R), and varying concentrations of the test compound.

  • For non-specific binding, use a high concentration of unlabeled DTG in place of the test compound.

  • Incubate the plates at room temperature for 120 minutes.[7]

  • Terminate the reaction and process the samples as described for the S1R assay.

  • Perform data analysis as described for the S1R assay to determine the IC₅₀ and Kᵢ values.

Experimental Workflow Diagram

The general workflow for determining the sigma receptor binding affinity is illustrated below.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Guinea Pig/Rat Liver) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, Buffers, Test Compound) Reagent_Prep->Incubation Filtration Rapid Filtration (Separation of Bound and Free Ligand) Incubation->Filtration Counting Scintillation Counting (Quantification of Bound Radioligand) Filtration->Counting IC50_Calc IC50 Determination (Non-linear Regression) Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

References

An In-depth Technical Guide on the Safety and Handling of 4-(2-Bromobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

4-(2-Bromobenzyl)morpholine is a substituted morpholine derivative. While detailed, verified physical and chemical property data for this specific isomer is limited, the following information has been compiled from various chemical suppliers and databases.

PropertyData
Chemical Name This compound
CAS Number 91130-51-7[1][2][3]
Molecular Formula C11H14BrNO[3]
Molecular Weight 256.14 g/mol [3]
Appearance Colourless to light yellow liquid[3]
Storage Temperature 2-8°C[3]

Note: Data such as boiling point, melting point, flash point, density, and solubility for this compound are not consistently reported in available literature. Researchers should handle this compound with the assumption that it may have properties requiring careful management (e.g., low flash point).

Hazard Identification and Toxicological Profile

Based on available data, this compound is considered hazardous. The primary known hazard is ingestion, and it is classified as an irritant.

GHS Classification (Inferred):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Skin Corrosion/Irritation-Xi: Irritant[1]
Eye Damage/Irritation-Potential for irritation (inferred)

Note: This classification is based on limited data. For the structurally similar isomer, 4-(4-bromophenyl)morpholine, GHS classifications include Skin Irritation (Category 2), Eye Irritation (Category 2), and Specific Target Organ Toxicity — Single Exposure (Category 3, respiratory tract irritation)[4]. Due to the structural similarities, it is prudent to assume that this compound may present similar hazards.

Toxicological Data Summary:

TestResultSpecies
LD50 (Oral) Data not available-
LD50 (Dermal) Data not available-
LC50 (Inhalation) Data not available-
Carcinogenicity Data not available-
Mutagenicity Data not available-
Reproductive Toxicity Data not available-

Due to the absence of specific toxicological data, this compound should be handled as a substance of unknown toxicity, and exposure should be minimized.

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is lacking, the following are general, standardized protocols used to determine key toxicological endpoints for chemical substances.

Protocol 1: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)

  • Objective: To determine the LD50 value of a substance when administered orally.

  • Principle: A sequential dosing method where the outcome of one animal's response determines the dose for the next animal. This method minimizes the number of animals required.

  • Methodology:

    • A single animal is dosed at a starting level just below the estimated LD50.

    • If the animal survives, the dose for the next animal is increased by a fixed factor.

    • If the animal dies, the dose for the next animal is decreased.

    • The test is continued until a stopping criterion is met (e.g., a specified number of reversals in outcome).

    • The LD50 is then calculated using maximum likelihood methods.

    • Animals are observed for a minimum of 14 days for signs of toxicity.

Protocol 2: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

  • Objective: To identify substances that are irritating to the skin.

  • Principle: This in vitro method uses a reconstructed human epidermis model to assess the potential of a chemical to cause skin irritation.

  • Methodology:

    • The test chemical is applied topically to the surface of the RhE tissue.

    • After a defined exposure period, the chemical is removed, and the tissue is rinsed.

    • Cell viability is measured, typically using an MTT assay, which measures mitochondrial dehydrogenase activity in viable cells.

    • A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.

Handling, Storage, and Personal Protective Equipment (PPE)

Given the identified and potential hazards, stringent safety measures are required when handling this compound.

Engineering Controls:

  • Work should be conducted in a well-ventilated area.

  • Use of a chemical fume hood is strongly recommended to minimize inhalation exposure.

Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Safety goggles and a face shield.Protects against splashes that can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact and potential irritation or absorption.
Skin and Body Protection Lab coat, long pants, and closed-toe shoes.Prevents accidental skin exposure.
Respiratory Protection Use a NIOSH-approved respirator if a fume hood is not available or if there is a risk of aerosol generation.Prevents inhalation of vapors or mists.

Storage:

  • Store in a cool, dry, and well-ventilated area. The recommended storage temperature is 2-8°C[3].

  • Keep container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

Spill and Disposal:

  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for disposal.

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service.

First Aid Measures

In case of exposure, immediate medical attention is crucial.

Exposure RouteFirst Aid Procedure
Ingestion Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

Visualized Workflows and Relationships

Diagram 1: PPE Selection Workflow

PPE_Selection A Start: Handling This compound B Is there a risk of splash? A->B C Wear Safety Goggles & Face Shield B->C Yes D Wear Safety Goggles B->D No E Is work performed in a fume hood? C->E D->E F Standard PPE: - Nitrile Gloves - Lab Coat E->F Yes G Add Respirator to PPE E->G No H Proceed with work F->H G->F

Caption: A decision-making workflow for selecting appropriate PPE.

Diagram 2: Emergency First Aid Response

First_Aid_Response cluster_exposure Exposure Event cluster_response Immediate Action Ingestion Ingestion Rinse_Mouth Rinse Mouth Do NOT Induce Vomiting Ingestion->Rinse_Mouth Inhalation Inhalation Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Skin_Contact Skin Contact Flush_Skin Flush Skin with Water (15 min) Remove Contaminated Clothing Skin_Contact->Flush_Skin Eye_Contact Eye Contact Flush_Eyes Flush Eyes with Water (15 min) Eye_Contact->Flush_Eyes Seek_Medical Seek Immediate Medical Attention Rinse_Mouth->Seek_Medical Fresh_Air->Seek_Medical Flush_Skin->Seek_Medical Flush_Eyes->Seek_Medical

Caption: Flowchart for first aid procedures following exposure.

References

Navigating the Acquisition of 4-(2-Bromobenzyl)morpholine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the procurement of specific chemical entities is a critical starting point for any experimental workflow. This guide provides an in-depth analysis of the commercial availability of 4-(2-Bromobenzyl)morpholine, offering insights into its sourcing and, in its absence, potential synthetic routes. An examination of readily available positional isomers is also presented to provide context and potential alternative avenues for research.

Executive Summary

Direct commercial availability of This compound is not readily apparent from major chemical supplier catalogs. Searches for this specific positional isomer do not yield direct product listings. However, its isomer, 4-(4-Bromobenzyl)morpholine , is commercially available. This guide details the sourcing of this and other related brominated morpholine compounds and provides a generalized synthetic protocol for the targeted 2-bromo isomer, should in-house synthesis be pursued.

Commercial Availability of Related Isomers

While this compound is not a standard catalog item, its structural isomers are available from several suppliers. The data for these commercially accessible compounds are summarized below to aid researchers in comparing physical and chemical properties.

Table 1: Technical Data of Commercially Available Brominated Morpholine Derivatives
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PuritySupplier Example(s)
4-(4-Bromobenzyl)morpholine132833-51-3C₁₁H₁₄BrNO256.14Varies (Sold by purity)Sigma-Aldrich[1]
4-(4-Bromophenyl)morpholine30483-75-1C₁₀H₁₂BrNO242.11≥97%Sigma-Aldrich, Chem-Impex[2][3]

Note: Data is compiled from publicly available supplier information. Purity and availability are subject to change and should be confirmed with the respective vendor.

Sourcing Strategy for this compound

Given the lack of direct commercial listings, a logical workflow for acquiring this compound is proposed. This involves a tiered approach, starting with custom synthesis inquiries and progressing to in-house synthesis if necessary.

G start Identify Need for This compound custom_synth Request Quotes for Custom Synthesis start->custom_synth in_house_synth Consider In-House Synthesis custom_synth->in_house_synth If not feasible lit_review Literature Review for Synthesis Protocols in_house_synth->lit_review reagents Procure Starting Materials: - Morpholine - 2-Bromobenzyl bromide/chloride lit_review->reagents synthesis Perform N-alkylation Reaction reagents->synthesis purification Purify Product (e.g., Chromatography) synthesis->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end Obtain Pure This compound characterization->end

Caption: Sourcing workflow for this compound.

Proposed Synthesis Protocol

For research teams equipped for chemical synthesis, this compound can be prepared via a standard nucleophilic substitution reaction. The following is a generalized protocol based on common organic synthesis methodologies for N-alkylation of secondary amines.

Experimental Methodology: Synthesis of this compound

Objective: To synthesize this compound by N-alkylation of morpholine with 2-bromobenzyl bromide.

Materials:

  • Morpholine

  • 2-Bromobenzyl bromide (or 2-bromobenzyl chloride)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

  • Dichloromethane (DCM) for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a round-bottom flask, add morpholine (1.2 equivalents) and the chosen solvent (e.g., acetonitrile).

  • Addition of Base: Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

  • Addition of Alkylating Agent: While stirring, add a solution of 2-bromobenzyl bromide (1.0 equivalent) in the same solvent dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Extraction: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This guide provides a comprehensive overview for researchers needing to source or synthesize this compound. While direct purchase appears unlikely, the availability of related isomers and a straightforward synthetic pathway offer viable alternatives for obtaining this compound for research and development purposes.

References

Methodological & Application

Synthesis of 4-(2-Bromobenzyl)morpholine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(2-bromobenzyl)morpholine, a valuable building block in medicinal chemistry and drug discovery. The outlined procedure is based on the standard N-alkylation of morpholine with 2-bromobenzyl bromide, a reliable and widely applicable synthetic route.

Introduction

Morpholine and its derivatives are prevalent scaffolds in a vast array of biologically active compounds and approved pharmaceuticals. The introduction of a substituted benzyl group, such as 2-bromobenzyl, onto the morpholine nitrogen can significantly influence the pharmacological properties of the resulting molecule. This compound serves as a key intermediate for the synthesis of more complex molecules, enabling further functionalization through cross-coupling reactions at the bromine-substituted position. This protocol details a straightforward and efficient method for its preparation.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the secondary amine of morpholine attacks the benzylic carbon of 2-bromobenzyl bromide, displacing the bromide ion. A base is utilized to neutralize the hydrobromic acid formed during the reaction.

G cluster_0 Reaction Scheme Morpholine Morpholine Product This compound Morpholine->Product + 2-Bromobenzyl_bromide 2-Bromobenzyl bromide 2-Bromobenzyl_bromide->Product + HBr HBr Product->HBr + Base Base (e.g., K2CO3) Solvent Solvent (e.g., Acetonitrile) Base->Solvent

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed procedure for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityStoichiometric Ratio
MorpholineC₄H₉NO87.121.0 equiv.1.0
2-Bromobenzyl bromideC₇H₆Br₂249.931.0 equiv.1.0
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.0 equiv.2.0
Acetonitrile (CH₃CN)CH₃CN41.05--
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93--
Saturated aq. NaHCO₃NaHCO₃84.01--
BrineNaCl58.44--
Anhydrous MgSO₄ or Na₂SO₄MgSO₄ / Na₂SO₄120.37 / 142.04--

Procedure:

  • To a stirred solution of morpholine (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents).

  • Add a solution of 2-bromobenzyl bromide (1.0 equivalent) in acetonitrile dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product prep1 Dissolve morpholine and K2CO3 in acetonitrile prep2 Add 2-bromobenzyl bromide solution dropwise prep1->prep2 react Heat to reflux and monitor by TLC prep2->react workup1 Cool and filter react->workup1 workup2 Concentrate filtrate workup1->workup2 workup3 Dissolve in DCM workup2->workup3 workup4 Wash with aq. NaHCO3 and brine workup3->workup4 workup5 Dry organic layer workup4->workup5 workup6 Concentrate under reduced pressure workup5->workup6 purify Column chromatography workup6->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • 2-Bromobenzyl bromide is a lachrymator and should be handled with care.

  • Morpholine is a corrosive liquid. Avoid contact with skin and eyes.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Peaks corresponding to the morpholine protons and the aromatic and benzylic protons of the 2-bromobenzyl group with appropriate chemical shifts and integrations.
¹³C NMR Signals for all unique carbon atoms in the molecule.
Mass Spec. A molecular ion peak corresponding to the calculated mass of C₁₁H₁₄BrNO.
Purity (HPLC) Purity should be assessed by High-Performance Liquid Chromatography.

This protocol provides a general guideline. Reaction conditions such as solvent, base, temperature, and reaction time may need to be optimized for specific scales and laboratory setups.

Application Notes and Protocols for the Purification of 4-(2-Bromobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-(2-Bromobenzyl)morpholine, a key intermediate in the synthesis of various active pharmaceutical ingredients. The following methods are based on established techniques for the purification of analogous morpholine derivatives and are intended to serve as a comprehensive guide for achieving high purity of the target compound.

Introduction

This compound is a substituted morpholine derivative whose purity is critical for the successful synthesis of downstream products in drug discovery and development. Impurities can lead to side reactions, lower yields, and complicate the purification of the final active pharmaceutical ingredient. The purification techniques outlined below, primarily column chromatography and recrystallization, are designed to remove starting materials, by-products, and other impurities.

Data Presentation

Purification TechniqueTypical Purity AchievedExpected Yield RangeKey Parameters
Silica Gel Chromatography >98%60-85%Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Ethyl acetate/Hexanes gradient (e.g., 0% to 30% Ethyl Acetate) with 0.1-1% TriethylamineLoading: Dry or wet loading
Recrystallization >99% (with optimal solvent)50-80%Solvent System: To be determined empirically (e.g., Ethanol/Water, Isopropanol, or Ethyl Acetate/Heptane)Procedure: Dissolution in minimum hot solvent, slow cooling, and filtration

Experimental Protocols

Protocol 1: Purification by Silica Gel Chromatography

This method is highly effective for separating this compound from less polar and more polar impurities. The addition of a basic modifier to the eluent is crucial to prevent peak tailing, a common issue when purifying basic compounds like morpholines on acidic silica gel.[1]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Triethylamine (Et₃N)

  • Glass chromatography column

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • Rotary evaporator

  • Collection tubes

Procedure:

  • Eluent Preparation: Prepare a stock solution of the desired mobile phase. A common starting point for morpholine derivatives is a mixture of ethyl acetate and hexanes. To this mixture, add triethylamine to a final concentration of 0.1-1% (v/v) to neutralize the acidic sites on the silica gel.

  • TLC Analysis: Determine an appropriate eluent system by running a TLC of the crude material. Test various ratios of ethyl acetate in hexanes (e.g., 10%, 20%, 30% EtOAc). The ideal solvent system will give the product a retention factor (Rf) of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes or 5% EtOAc in hexanes).

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat and stable bed.

    • Equilibrate the column by passing several column volumes of the initial eluent through the silica gel.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully apply it to the top of the column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (gradient elution). A typical gradient might be from 5% to 30% ethyl acetate in hexanes.

    • Collect fractions and monitor the separation by TLC.

  • Fraction Analysis and Isolation:

    • Spot each collected fraction on a TLC plate and develop it in the appropriate eluent system.

    • Visualize the spots under UV light or by staining (e.g., with potassium permanganate).

    • Combine the fractions containing the pure this compound.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The key to a successful recrystallization is the selection of an appropriate solvent system.

Materials:

  • Crude this compound

  • A selection of potential recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, water)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude product into several test tubes.

    • Add a few drops of a different solvent to each test tube at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the test tubes. An ideal solvent will dissolve the compound when hot.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.

    • If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble, and the two solvents are miscible) can be tested. Common pairs include ethanol/water and ethyl acetate/heptane.[2][3]

  • Recrystallization Process:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the compound completely.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot to remove the charcoal and colored impurities.

    • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize the yield of the crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude this compound Chromatography Silica Gel Chromatography Crude_Product->Chromatography Primary Method Recrystallization Recrystallization Crude_Product->Recrystallization Alternative/Final Polishing Purity_Analysis Purity Analysis (NMR, HPLC, etc.) Chromatography->Purity_Analysis Recrystallization->Purity_Analysis Purity_Analysis->Chromatography Repurify if needed Pure_Product Pure this compound (>98%) Purity_Analysis->Pure_Product Meets Specification

Caption: General workflow for the purification of this compound.

Chromatography_Troubleshooting Start Chromatography Issue Tailing Peak Tailing or Streaking? Start->Tailing Poor_Sep Poor Separation? Start->Poor_Sep No_Elution Compound not Eluting? Start->No_Elution Add_Base Add 0.1-1% Triethylamine to Eluent Tailing->Add_Base Yes Change_Gradient Optimize Solvent Gradient (slower increase in polarity) Poor_Sep->Change_Gradient Yes Check_Loading Ensure Proper Dry Loading Poor_Sep->Check_Loading Also consider Increase_Polarity Increase Eluent Polarity (higher % of polar solvent) No_Elution->Increase_Polarity Yes

Caption: Troubleshooting guide for silica gel chromatography of basic morpholine compounds.

References

Application Notes and Protocols: 4-(2-Bromobenzyl)morpholine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 4-(2-bromobenzyl)morpholine as a versatile scaffold and key intermediate in medicinal chemistry. The morpholine moiety is a privileged structure in drug discovery, known to enhance pharmacological activity and improve pharmacokinetic properties.[1][2] The incorporation of a 2-bromobenzyl group offers a reactive handle for further chemical modifications, enabling the exploration of diverse chemical spaces and the development of novel therapeutic agents.

Key Applications

Derivatives of this compound have shown potential in several therapeutic areas, including:

  • Anticancer Activity: Morpholine derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. The bromobenzyl moiety can serve as a precursor for generating a wide range of substituted analogs with potential activity against targets like vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis in tumors.[3]

  • Central Nervous System (CNS) Disorders: The morpholine ring is a common feature in CNS-active compounds due to its ability to improve blood-brain barrier permeability.[4][5] Benzylmorpholine derivatives have been investigated as inhibitors of serotonin and norepinephrine reuptake, suggesting potential applications in the treatment of depression and pain.

  • Antimicrobial Activity: The morpholine scaffold has been incorporated into molecules designed to inhibit bacterial enzymes such as DNA gyrase, indicating a potential role in the development of new antibiotics.

Synthesis of this compound

A plausible synthetic route for this compound involves the nucleophilic substitution of 2-bromobenzyl bromide with morpholine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Bromobenzyl bromide

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of morpholine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 2-bromobenzyl bromide (1.0 equivalent) in acetonitrile dropwise to the stirring mixture.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of various morpholine derivatives, highlighting the potential of this chemical class. While specific data for this compound is not extensively available, the data for structurally related compounds provide valuable insights.

Table 1: Anticancer Activity of Morpholine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
5h HT-29 (Colon Cancer)3.103 ± 0.979[3]
5j HT-29 (Colon Cancer)9.657 ± 0.149[3]
5c HT-29 (Colon Cancer)17.750 ± 1.768[3]
M5 MDA-MB-231 (Breast Cancer)81.92 (µg/mL)[6]
M2 MDA-MB-231 (Breast Cancer)88.27 (µg/mL)[6]
AK-10 A549 (Lung Cancer)8.55 ± 0.67[7]
AK-10 MCF-7 (Breast Cancer)3.15 ± 0.23[7]
AK-10 SHSY-5Y (Neuroblastoma)3.36 ± 0.29[7]
3c HepG2 (Liver Cancer)11.42[8]
3d HepG2 (Liver Cancer)8.50[8]
3e HepG2 (Liver Cancer)12.76[8]

Table 2: Enzyme Inhibition by Morpholine Derivatives

Compound IDTarget EnzymeIC₅₀ (µM)Reference
5h VEGFR-20.049 ± 0.002[3]
5j VEGFR-20.098 ± 0.011[3]
5c VEGFR-20.915 ± 0.027[3]

Table 3: Antimicrobial Activity of Morpholine-based Thiazoles

Compound IDBacterial StrainMIC (µg/mL)Reference
5a-5l Various Bacteria12.5[9]

Experimental Protocols for Biological Evaluation

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for evaluating the cytotoxic activity of compounds derived from this compound against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compound in complete medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation Akt->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition.

Experimental Workflow

Cytotoxicity_Assay_Workflow Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with This compound Derivatives Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Dissolve Dissolve Formazan with DMSO Incubate3->Dissolve Measure Measure Absorbance at 570 nm Dissolve->Measure Analyze Calculate IC50 Value Measure->Analyze End End Analyze->End

References

Application Notes and Protocols: 4-(2-Bromobenzyl)morpholine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromobenzyl)morpholine is a versatile bifunctional building block in organic synthesis, valuable for the introduction of the 2-(morpholinomethyl)phenyl moiety into target molecules. The presence of a reactive aryl bromide allows for a variety of palladium-catalyzed cross-coupling reactions, while the morpholine group can enhance the physicochemical properties of the final compounds, such as solubility and metabolic stability. This often makes it a favored scaffold in medicinal chemistry, particularly in the development of agents targeting the central nervous system (CNS).[1] The morpholine ring is a common feature in numerous approved drugs and is recognized for its ability to modulate pharmacokinetic and pharmacodynamic properties.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in common cross-coupling reactions, highlighting its potential in the synthesis of complex organic molecules.

Key Applications in Organic Synthesis

The primary utility of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions at the aryl bromide position. This enables the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a diverse range of substituted benzylmorpholine derivatives.

1. Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of a carbon-carbon bond between the aryl bromide of this compound and an organoboron compound (e.g., a boronic acid or ester). This is a widely used transformation in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

2. Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine. This is a key transformation for the synthesis of arylamines, which are prevalent in a wide range of biologically active molecules.

3. Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between this compound and a terminal alkyne. The resulting aryl alkynes are valuable intermediates that can be further elaborated into more complex structures.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in common cross-coupling reactions. Note: These are general procedures and may require optimization for specific substrates.

Application Example 1: Synthesis of a Biaryl Morpholine Derivative via Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of 4-(2-(4-methoxyphenyl)benzyl)morpholine, a potential scaffold for CNS-active compounds.

Reaction Scheme:

Suzuki_Coupling reactant1 This compound reagents + Pd(PPh₃)₄, K₂CO₃ reactant1->reagents reactant2 4-Methoxyphenylboronic acid reactant2->reagents product 4-(2-(4-methoxyphenyl)benzyl)morpholine reagents->product 90 °C solvent Toluene/H₂O solvent->reagents

Figure 1: Suzuki-Miyaura coupling of this compound.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound256.141.01.0
4-Methoxyphenylboronic acid151.961.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
Toluene-5 mL-
Water-1 mL-

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (256 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Expected Outcome:

ProductYield (%)Physical State
4-(2-(4-methoxyphenyl)benzyl)morpholine85-95White solid
Application Example 2: Synthesis of a Diarylamine Derivative via Buchwald-Hartwig Amination

This protocol outlines a representative synthesis of N-phenyl-2-(morpholinomethyl)aniline, a scaffold that could be explored for various biological activities.

Reaction Scheme:

Buchwald_Hartwig reactant1 This compound reagents + Pd₂(dba)₃, XPhos, NaOtBu reactant1->reagents reactant2 Aniline reactant2->reagents product N-phenyl-2-(morpholinomethyl)aniline reagents->product 100 °C solvent Toluene solvent->reagents

Figure 2: Buchwald-Hartwig amination of this compound.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound256.141.01.0
Aniline93.131.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.020.02
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.660.080.08
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene (anhydrous)-5 mL-

Procedure:

  • In a glovebox, add this compound (256 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and XPhos (38 mg, 0.08 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous toluene (5 mL) and aniline (112 mg, 1.2 mmol) to the tube.

  • Seal the Schlenk tube, remove it from the glovebox, and heat the mixture at 100 °C with vigorous stirring for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Expected Outcome:

ProductYield (%)Physical State
N-phenyl-2-(morpholinomethyl)aniline75-85Pale yellow oil

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of derivatives from this compound.

workflow start Start: this compound reaction Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start->reaction workup Reaction Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, HRMS) purification->characterization final_product Final Product characterization->final_product

Figure 3: General workflow for the synthesis of derivatives.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions, coupled with the beneficial properties imparted by the morpholine moiety, makes it a significant tool for researchers in medicinal chemistry and drug discovery. The provided protocols offer a starting point for the exploration of its synthetic potential in the development of novel compounds with potential therapeutic applications.

References

Potential Pharmacological Applications of 4-(2-Bromobenzyl)morpholine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of approved therapeutic agents and investigational molecules. Its advantageous physicochemical and metabolic properties make it a "privileged" scaffold in drug design.[1] The introduction of a 2-bromobenzyl group at the 4-position of the morpholine ring presents a unique chemical scaffold with potential for diverse pharmacological activities. While direct and extensive research on 4-(2-bromobenzyl)morpholine derivatives is limited, this document outlines potential applications and detailed experimental protocols based on studies of structurally related brominated and benzyl-substituted morpholine compounds. These notes are intended to guide researchers in the exploration of this promising class of molecules.

Potential Therapeutic Applications

Derivatives of this compound are promising candidates for investigation in several key therapeutic areas, including oncology, infectious diseases, and neurology.

Anticancer Activity

Morpholine derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in tumor growth and proliferation.[2][3][4][5] The presence of a bromo-substituted aromatic ring can further enhance this activity.

Potential Mechanisms of Action:

  • Enzyme Inhibition: A primary mechanism for the anticancer effects of many morpholine derivatives is the inhibition of protein kinases, such as those in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[6][7][8] Other potential enzymatic targets include topoisomerase II, crucial for DNA replication in rapidly dividing cancer cells.[3]

  • Induction of Apoptosis: Certain morpholine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, a key characteristic of effective chemotherapeutic agents.[7]

  • Cell Cycle Arrest: The arrest of the cell cycle at specific checkpoints, such as G1 or G2/M, is another mechanism by which these compounds can inhibit tumor growth.[9][10]

Supporting Data for Related Compounds:

While specific data for this compound derivatives is not yet available, the following table summarizes the in vitro anticancer activity of structurally related morpholine compounds, illustrating the potential potency of this class.

Compound ClassCell Line(s)IC50 (µM)Reference
4-Benzyl-morpholine-2-carboxylic acid N'-[2-(4-(2-bromobenzoyl)-phenoxy)-acetyl]-hydrazideDLA, EAC, MCF-7, A549Data not specified[2]
Pyrimidine-morpholine hybridsSW480, MCF-75.10 - 117.04[11]
Morpholine-benzimidazole-oxadiazole derivativesHT-293.103[12]
Morpholine substituted quinazoline derivativesA549, MCF-7, SHSY-5Y3.15 - 10.38[9]
4-(Phenylsulfonyl)morpholine derivativesMDA-MB-2310.90[13]
Benzomorpholine derivatives (EZH2 inhibitors)A549, NCI-H19751.1[10]
Antimicrobial Activity

The global challenge of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Morpholine derivatives have emerged as a promising scaffold for this purpose.[14] The inclusion of a halogenated benzyl group may enhance the antimicrobial properties of these compounds.

Potential Mechanisms of Action:

  • Enzyme Inhibition: A potential target is DNA gyrase, an essential bacterial enzyme involved in DNA replication.[15]

  • Disruption of Cell Membrane Integrity: Some antimicrobial agents function by disrupting the bacterial cell membrane, leading to cell death.

  • Inhibition of Biofilm Formation: Bacterial biofilms contribute significantly to antibiotic resistance. Compounds that inhibit biofilm formation can enhance the efficacy of conventional antibiotics.[15]

Supporting Data for Related Compounds:

The following table presents the minimum inhibitory concentrations (MICs) for related morpholine derivatives against various microbial strains.

Compound ClassMicrobial Strain(s)MIC (µg/mL)Reference
4-(2-(N-(4-bromobenzyl)arylsulfamoyl)ethyl)morpholine derivativesGram-positive and Gram-negative bacteriaNot specified[16]
4-(Morpholin-4-yl)-3-nitrobenzhydrazide based semicarbazide (4-bromophenyl moiety)Enterococcus faecalis3.91[17]
4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholineS. aureus, S. epidermidis, B. cereus, M. luteus, E. coli, C. albicans, A. niger16 - 40[4][7]
Bromophenol derivativesS. aureus12 - 24[15]
Neurological Applications

The morpholine scaffold is present in several centrally acting drugs, and its derivatives are being investigated for various neurological and psychiatric disorders.[6] The ability of the morpholine ring to improve blood-brain barrier permeability makes it an attractive component for CNS drug candidates.[6]

Potential Therapeutic Targets:

  • Neurodegenerative Diseases: Morpholine derivatives have been explored as inhibitors of enzymes implicated in neurodegenerative diseases, such as β-secretase (BACE-1) in Alzheimer's disease.[6]

  • Mood Disorders and Pain: These compounds can modulate the activity of receptors involved in mood regulation and pain perception.[6][18]

  • CNS Tumors: The PI3K/mTOR pathway, a target for some morpholine derivatives, is also implicated in the pathology of CNS tumors.[6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the pharmacological potential of novel this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in DMSO)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add an equal volume of the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be observed visually or by measuring the optical density at 600 nm. If using resazurin, a color change from blue to pink indicates bacterial growth.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway: PI3K/Akt/mTOR Inhibition

Many morpholine-containing compounds exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway. This pathway is critical for cell survival, proliferation, and growth. The diagram below illustrates the potential points of inhibition for this compound derivatives within this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Anticancer Drug Discovery

The following diagram outlines a typical workflow for the initial stages of anticancer drug discovery, from compound synthesis to preliminary in vitro evaluation.

Anticancer_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Hit_ID Hit Identification (IC50 < Threshold) Cytotoxicity->Hit_ID Mechanism Mechanism of Action Studies (e.g., Western Blot for PI3K pathway, Cell Cycle Analysis, Apoptosis Assays) Hit_ID->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: Workflow for anticancer evaluation of novel compounds.

Workflow for Antimicrobial Drug Discovery

This diagram illustrates a standard workflow for the discovery and initial evaluation of novel antimicrobial agents.

Antimicrobial_Workflow Synthesis Synthesis of This compound Derivatives Screening Primary Antimicrobial Screening (e.g., Agar Well Diffusion) Synthesis->Screening MIC_Det MIC Determination (Broth Microdilution) Screening->MIC_Det Spectrum Spectrum of Activity (Gram+/Gram- Bacteria, Fungi) MIC_Det->Spectrum Mechanism Mechanism of Action Studies (e.g., DNA Gyrase Inhibition, Membrane Permeability) MIC_Det->Mechanism Toxicity In Vitro Toxicity (e.g., on Human Cell Lines) MIC_Det->Toxicity

Caption: Workflow for antimicrobial evaluation of new compounds.

References

Application Notes and Protocols for 4-(2-Bromobenzyl)morpholine in Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(2-Bromobenzyl)morpholine as a key building block in the synthesis of novel therapeutic agents. The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, known for enhancing the pharmacological properties of drug candidates. This document details its application, particularly in the development of kinase inhibitors for cancer therapy, and provides relevant experimental protocols.

Introduction to this compound in Drug Discovery

This compound is a versatile synthetic intermediate. The morpholine ring often imparts favorable properties to drug molecules, such as improved solubility, metabolic stability, and bioavailability. The 2-bromobenzyl group provides a reactive handle for introducing the morpholine-containing fragment into a larger molecular scaffold, a common strategy in the design of targeted therapies. The bromine atom can be readily displaced or participate in various cross-coupling reactions, allowing for the construction of diverse chemical libraries for biological screening.

Application in the Synthesis of Kinase Inhibitors

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development. A significant number of PI3K inhibitors feature a morpholine substituent, which has been shown to be crucial for their activity and selectivity.

While direct synthesis of therapeutic agents from this compound is not extensively documented in publicly available literature, its structural motifs are present in potent kinase inhibitors. The general synthetic strategy involves the coupling of a morpholine-containing fragment to a core heterocyclic scaffold, such as a pyrimidine or quinazoline. The 2-bromobenzyl moiety of this compound can be utilized in various synthetic transformations to achieve this.

General Synthetic Workflow

The development of kinase inhibitors using morpholine-containing building blocks typically follows a structured workflow. This involves the initial synthesis of key intermediates, followed by their assembly into the final compounds, which are then subjected to biological evaluation.

G cluster_0 Synthesis of Building Blocks cluster_1 Assembly of Final Compound cluster_2 Biological Evaluation start Starting Materials (e.g., 2-Bromobenzyl bromide, Morpholine) intermediate This compound start->intermediate Alkylation coupling Coupling Reaction intermediate->coupling heterocycle Core Heterocycle (e.g., Dichloropyrimidine) heterocycle->coupling final_compound Therapeutic Agent Candidate coupling->final_compound assay In vitro Kinase Assay final_compound->assay cell_assay Cell-based Proliferation Assay assay->cell_assay

General workflow for kinase inhibitor development.

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound and a representative protocol for its potential use in the synthesis of a morpholino-pyrimidine scaffold, a common core of PI3K inhibitors.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via the alkylation of morpholine with 2-bromobenzyl bromide.

Materials:

  • Morpholine

  • 2-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of morpholine (1.1 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).

  • Add a solution of 2-bromobenzyl bromide (1.0 equivalent) in acetonitrile dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Protocol 2: Exemplary Synthesis of a 2-((2-(Morpholinomethyl)phenyl)amino)pyrimidine Derivative

This protocol illustrates a potential application of this compound in the synthesis of a kinase inhibitor scaffold via a nucleophilic aromatic substitution followed by a reduction.

Step 2a: Synthesis of 4-(2-((2-chloropyrimidin-4-yl)amino)benzyl)morpholine

Materials:

  • 4-(2-Aminobenzyl)morpholine (can be synthesized from 4-(2-nitrobenzyl)morpholine, which in turn can be prepared from 2-nitrobenzyl bromide and morpholine)

  • 2,4-Dichloropyrimidine

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 4-(2-aminobenzyl)morpholine (1.0 equivalent) and 2,4-dichloropyrimidine (1.1 equivalents) in n-butanol.

  • Add diisopropylethylamine (2.0 equivalents) to the mixture.

  • Heat the reaction mixture to reflux for 12-16 hours, monitoring by TLC.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 4-(2-((2-chloropyrimidin-4-yl)amino)benzyl)morpholine.

Step 2b: Synthesis of 4-(2-((pyrimidin-4-yl)amino)benzyl)morpholine

Materials:

  • 4-(2-((2-chloropyrimidin-4-yl)amino)benzyl)morpholine

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of 4-(2-((2-chloropyrimidin-4-yl)amino)benzyl)morpholine (1.0 equivalent) in methanol, add 10% Pd/C (catalytic amount) and ammonium formate (5.0 equivalents).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the final product.

Biological Activity of Morpholine-Containing Kinase Inhibitors

Derivatives containing the morpholino-pyrimidine scaffold have demonstrated potent inhibitory activity against various PI3K isoforms. The biological activity is typically assessed through in vitro kinase assays and cell-based proliferation assays.

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., phosphatidylinositol)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound in the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response curve using appropriate software.

Cell Proliferation Assay (MTT Assay) Protocol

This protocol describes a common method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, a breast cancer cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator (37 °C, 5% CO₂).

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Quantitative Data Summary

The following table summarizes representative IC₅₀ values for morpholine-containing PI3K inhibitors found in the literature. Note that these are examples and not directly synthesized from this compound, but they illustrate the potency of this class of compounds.

Compound ClassTarget KinaseIC₅₀ (nM)Cell LineCell Proliferation IC₅₀ (µM)
Morpholino-pyrimidinePI3Kα2.0 - 50A375 (Melanoma)0.58
Morpholino-quinazolinePI3Kα5.0 - 100PC3 (Prostate)0.75
Morpholino-triazinemTOR10 - 200U87 (Glioblastoma)1.2

Signaling Pathway Diagram

The PI3K/Akt/mTOR pathway is a key signaling cascade that is often targeted by morpholine-containing inhibitors. The following diagram illustrates the central role of PI3K in this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Morpholine-based Inhibitor Inhibitor->PI3K

The PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound serves as a valuable, albeit indirectly utilized, precursor for the synthesis of potent therapeutic agents, particularly kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel compounds derived from this versatile building block. The established importance of the morpholine moiety in drug design underscores the potential of this compound in the ongoing quest for more effective and selective therapies.

Application Notes and Protocols for N-Alkylation with 2-Bromobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental chemical transformation in organic synthesis, crucial for the construction of carbon-nitrogen bonds. Among the various alkylating agents, 2-bromobenzyl bromide is a valuable reagent for introducing the 2-bromobenzyl moiety onto a nitrogen atom. This structural motif is a versatile precursor in medicinal chemistry and materials science, as the bromine atom can be further functionalized through cross-coupling reactions, and the benzyl group can influence the steric and electronic properties of the target molecule.

These application notes provide detailed experimental procedures for the N-alkylation of a range of nitrogen-containing substrates, including primary aliphatic amines, primary aromatic amines (anilines), secondary amines, and N-heterocycles, using 2-bromobenzyl bromide. The protocols are designed to be a practical guide for researchers in drug development and other scientific fields.

General Reaction Scheme and Mechanism

The N-alkylation with 2-bromobenzyl bromide is typically a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of the amine or heterocycle acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-bromobenzyl bromide and displacing the bromide leaving group. A base is generally required to deprotonate the nitrogen nucleophile, thereby increasing its reactivity. In the case of primary and secondary amines, the initial product is an ammonium salt, which is then deprotonated by the base to yield the neutral N-alkylated product.

A common challenge in the N-alkylation of primary amines is over-alkylation, where the secondary amine product, being more nucleophilic than the starting primary amine, reacts further with the alkylating agent to form a tertiary amine. Careful control of reaction conditions, such as stoichiometry and temperature, is crucial to achieve selective mono-alkylation.

Experimental Protocols

The following protocols provide detailed methodologies for the N-alkylation of various classes of nitrogen-containing compounds with 2-bromobenzyl bromide. The choice of base and solvent is critical and often depends on the pKa of the nucleophile. Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile are generally effective for SN2 reactions. For bases, common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1]

Protocol 1: N-Alkylation of Primary Aliphatic Amines

This protocol is designed for the selective mono-N-alkylation of primary aliphatic amines. A slight excess of the amine can be used to minimize dialkylation.

Materials:

  • Primary aliphatic amine (e.g., n-butylamine)

  • 2-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the primary aliphatic amine (1.2 equivalents) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Slowly add a solution of 2-bromobenzyl bromide (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(2-bromobenzyl)alkylamine.

Protocol 2: N-Alkylation of Primary Aromatic Amines (Anilines)

This protocol is suitable for the N-alkylation of anilines and their derivatives.

Materials:

  • Aniline derivative (e.g., p-toluidine, p-chloroaniline)

  • 2-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend the aniline derivative (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents) in anhydrous acetonitrile.

  • Add 2-bromobenzyl bromide (1.1 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

  • After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to yield the N-(2-bromobenzyl)aniline derivative.

Protocol 3: N-Alkylation of Secondary Amines

This protocol describes the N-alkylation of cyclic and acyclic secondary amines.

Materials:

  • Secondary amine (e.g., piperidine, morpholine, diethylamine)

  • 2-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the secondary amine (1.2 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

  • Add 2-bromobenzyl bromide (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1 M HCl to remove excess secondary amine.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.[2]

Protocol 4: N-Alkylation of N-Heterocycles

This protocol is applicable to a variety of N-heterocycles such as imidazole, pyrazole, and indole.

Materials:

  • N-Heterocycle (e.g., imidazole, pyrazole, indole)

  • 2-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the N-heterocycle (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2-bromobenzyl bromide (1.1 equivalents) to the mixture.

  • Stir the reaction at room temperature or heat to 60-80 °C, monitoring by TLC until the starting material is consumed.[3]

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation of various substrates with 2-bromobenzyl bromide under different reaction conditions.

Table 1: N-Alkylation of Primary and Secondary Amines

SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
n-ButylamineK₂CO₃DMF806~70-80*General Protocol
p-ToluidineK₂CO₃AcetonitrileReflux885General Protocol
p-ChloroanilineK₂CO₃DMF1001278General Protocol
DiethylamineK₂CO₃AcetonitrileReflux588[2]
PiperidineK₂CO₃DMF110overnight62-99[4]
MorpholineK₂CO₃DMF80485General Protocol
PyrrolidineNa₂CO₃, NaIAcetonitrileReflux--[5]

*Estimated yield based on similar reactions.

Table 2: N-Alkylation of N-Heterocycles

SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
ImidazoleK₂CO₃Acetonitrile8024High[6]
1-Methylimidazole-DioxaneReflux12-[7]
PyrazoleK₂CO₃DMFRT1280-90General Protocol
IndoleK₂CO₃DMFRefluxovernightHigh*[8][9]
IndoleNaHDMFRT161

*Reported as high yielding without a specific percentage.

Mandatory Visualizations

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine amine/heterocycle, base, and anhydrous solvent B Add 2-bromobenzyl bromide A->B 1. C Heat to specified temperature (e.g., RT to 110 °C) B->C 2. D Monitor reaction progress (e.g., TLC, LC-MS) C->D 3. E Cool to room temperature D->E 4. F Quench with water (if applicable) E->F 5. G Extract with organic solvent F->G 6. H Wash organic layers G->H 7. I Dry and concentrate H->I 8. J Flash column chromatography or Recrystallization I->J 9. K Characterize final product J->K 10.

Caption: General experimental workflow for N-alkylation with 2-bromobenzyl bromide.

Caption: Simplified SN2 mechanism for N-alkylation.

References

Analytical Methods for the Characterization of 4-(2-Bromobenzyl)morpholine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the analytical characterization of 4-(2-Bromobenzyl)morpholine, a key intermediate in pharmaceutical and agrochemical research. The methodologies outlined are essential for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this compound. The protocols are adapted from established methods for closely related morpholine derivatives and are designed to be readily implemented in a modern analytical laboratory.

Chromatographic Methods

Chromatographic techniques are fundamental for assessing the purity of this compound and for monitoring reaction progress during its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase method is typically employed for the separation of this compound from its starting materials and potential byproducts.

Application Note: This HPLC method is suitable for determining the purity of this compound and for quantifying it in reaction mixtures. The method utilizes a C18 stationary phase and a mobile phase consisting of an organic solvent and an acidic aqueous buffer to ensure good peak shape and resolution. UV detection is appropriate due to the presence of the chromophoric bromobenzyl group.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric acid in Water (B). A similar method for 4-phenyl-morpholine uses acetonitrile and water with phosphoric acid[1].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 10 mL of mobile phase A (Acetonitrile).

Data Presentation:

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Gradient: Acetonitrile and 0.1% Phosphoric Acid in Water
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection 254 nm
Expected Retention Time 5 - 10 min (estimated based on similar compounds)

Workflow Diagram:

HPLC_Workflow prep Sample Preparation (Dissolve in Acetonitrile) hplc HPLC System (C18 Column) prep->hplc Inject separation Isocratic/Gradient Elution (ACN/Water + Acid) hplc->separation detection UV Detection (254 nm) separation->detection analysis Data Analysis (Purity Assessment) detection->analysis

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile compounds. For morpholine and its derivatives, derivatization is sometimes employed to improve volatility and thermal stability.[2][3] However, this compound may be amenable to direct GC analysis.

Application Note: This GC method is suitable for the determination of volatile impurities in this compound and for monitoring its synthesis if the precursors are sufficiently volatile. A flame ionization detector (FID) is a universal detector for organic compounds, while a mass spectrometer (MS) can be used for definitive identification of impurities.

Experimental Protocol:

  • Instrumentation: A gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.

  • Injection: 1 µL, split ratio 50:1.

  • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of a suitable solvent like dichloromethane or methanol.

Data Presentation:

ParameterValue
Column DB-5, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (2 min) -> 280 °C (15 °C/min) -> 280 °C (10 min)
Detector FID or MS
Expected Retention Time 10 - 15 min (estimated)

Workflow Diagram:

GC_Workflow prep Sample Preparation (Dissolve in Dichloromethane) gc GC System (DB-5 Column) prep->gc Inject separation Temperature Programmed Separation gc->separation detection FID or MS Detection separation->detection analysis Data Analysis (Impurity Profiling) detection->analysis

Caption: Gas Chromatography (GC) workflow for impurity analysis.

Spectroscopic Methods

Spectroscopic methods are crucial for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation. The NMR pattern for the morpholine ring is typically distinct.[4]

Application Note: ¹H NMR will confirm the presence of the bromobenzyl and morpholine moieties and their connectivity through the benzylic CH₂ group. ¹³C NMR will identify all unique carbon atoms in the molecule.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • ¹H NMR: Acquire with a standard pulse program. Expected chemical shifts (δ) in ppm: aromatic protons (7.0-7.6 ppm), benzylic protons (~3.5 ppm), morpholine protons (2.4-3.7 ppm).

  • ¹³C NMR: Acquire with proton decoupling. Expected chemical shifts (δ) in ppm: aromatic carbons (120-140 ppm), benzylic carbon (~60 ppm), morpholine carbons (50-70 ppm).

Data Presentation (Expected Chemical Shifts):

Group¹H Chemical Shift (ppm, estimated)¹³C Chemical Shift (ppm, estimated)
Aromatic CH 7.0 - 7.6125 - 135
Aromatic C-Br -122
Benzylic CH₂ ~ 3.5~ 60
Morpholine N-CH₂ ~ 2.5~ 54
Morpholine O-CH₂ ~ 3.7~ 67
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification. Electron ionization (EI) is a common technique for GC-MS, while electrospray ionization (ESI) is typically used with LC-MS. The molecular weight of 4-(4-Bromobenzyl)morpholine is 256.14 g/mol .

Application Note: The mass spectrum should show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

Experimental Protocol:

  • Instrumentation: A mass spectrometer, either standalone with a direct infusion pump or coupled to a GC or HPLC.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode or Electron Ionization (EI).

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

  • Sample Preparation: For direct infusion, dissolve a small amount of sample in a suitable solvent (e.g., methanol with 0.1% formic acid for ESI). For GC-MS or LC-MS, follow the sample preparation in the respective chromatography sections.

Data Presentation:

ParameterExpected Value
Molecular Formula C₁₁H₁₄BrNO
Molecular Weight 256.14 g/mol
[M+H]⁺ (ESI) m/z 256 and 258
M⁺· (EI) m/z 255 and 257
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule.

Application Note: The IR spectrum of this compound will show characteristic absorption bands for the C-H bonds of the aromatic ring and the aliphatic morpholine ring, as well as the C-N and C-O stretching vibrations of the morpholine moiety.

Experimental Protocol:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film on a salt plate (if it is an oil), or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Data Presentation (Expected Absorption Bands):

Functional GroupWavenumber (cm⁻¹, estimated)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2800
C-O-C Stretch (Ether) 1150 - 1085
C-N Stretch 1250 - 1020
C-Br Stretch 600 - 500

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material, including its melting point and decomposition temperature.

Application Note: DSC can be used to determine the melting point and purity of this compound. TGA provides information on its thermal stability and decomposition profile. For similar brominated organic compounds, decomposition can occur at elevated temperatures.[5]

Differential Scanning Calorimetry (DSC)

Experimental Protocol:

  • Instrumentation: A Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Method: Heat the sample from 25 °C to a temperature above its expected melting point at a rate of 10 °C/min under a nitrogen atmosphere.

Data Presentation:

ParameterExpected Value
Melting Point (°C) To be determined experimentally
Enthalpy of Fusion (J/g) To be determined experimentally
Thermogravimetric Analysis (TGA)

Experimental Protocol:

  • Instrumentation: A Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

  • Method: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

Data Presentation:

ParameterExpected Value
Onset of Decomposition (°C) To be determined experimentally
Mass Loss (%) To be determined experimentally

Workflow Diagram for Thermal Analysis:

Thermal_Analysis_Workflow sample Sample Weighing (2-10 mg) dsc DSC Analysis (Heat at 10 °C/min) sample->dsc tga TGA Analysis (Heat at 10 °C/min) sample->tga dsc_data Melting Point & Purity Data dsc->dsc_data tga_data Decomposition Profile Data tga->tga_data Characterization_Summary cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_properties Physicochemical Properties NMR NMR (¹H, ¹³C) MS Mass Spectrometry IR IR Spectroscopy HPLC HPLC-UV GC GC-FID/MS DSC DSC TGA TGA Compound This compound Compound->NMR Structure Compound->MS Structure Compound->IR Structure Compound->HPLC Purity Compound->GC Purity Compound->DSC Thermal Stability Compound->TGA Thermal Stability

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for conducting high-throughput screening (HTS) assays on compounds containing the morpholine scaffold. The morpholine heterocycle is a privileged structure in medicinal chemistry, frequently incorporated into bioactive compounds and approved drugs due to its favorable physicochemical and metabolic properties.[1][2] This document outlines a specific protocol for a fluorometric-based HTS assay to identify inhibitors of Monoamine Oxidase B (MAO-B), a key enzyme in the catabolism of neurotransmitters and a therapeutic target for neurodegenerative disorders such as Parkinson's disease.[3]

Application Note 1: Screening of a 2-Aryl-Morpholine Derivative as a Potential MAO-B Inhibitor

This protocol is designed for the high-throughput screening of 2-(2,4-Difluorophenyl)morpholine and similar small molecules for their inhibitory activity against human recombinant Monoamine Oxidase B (MAO-B).[3] The assay is based on the detection of hydrogen peroxide (H₂O₂), a product of the MAO-B enzymatic reaction, using a fluorescent probe.

Signaling Pathway of MAO-B Inhibition

Monoamine Oxidase B is an enzyme that catalyzes the oxidative deamination of monoamines, including dopamine. Inhibition of MAO-B increases the levels of these neurotransmitters in the brain, which is a therapeutic strategy for several neurological disorders.

MAOB_Pathway cluster_presynaptic Presynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Substrate DOPAC DOPAC MAOB->DOPAC Metabolite H2O2 H₂O₂ MAOB->H2O2 Byproduct Inhibitor Morpholine Inhibitor Inhibitor->MAOB Inhibition

Caption: MAO-B catalyzes the breakdown of dopamine, producing DOPAC and H₂O₂. Morpholine inhibitors block this activity.

Experimental Workflow for HTS

The following diagram outlines the key steps in the high-throughput screening process for identifying MAO-B inhibitors.

HTS_Workflow Compound_Prep 1. Compound Preparation (Serial Dilution) Plate_Prep 2. Assay Plate Preparation (Add Compounds/Controls) Compound_Prep->Plate_Prep Enzyme_Add 3. Enzyme Addition (MAO-B) Plate_Prep->Enzyme_Add Pre_Incubate 4. Pre-incubation Enzyme_Add->Pre_Incubate Substrate_Add 5. Substrate & Detection Reagent Addition Pre_Incubate->Substrate_Add Incubate_Detect 6. Incubation & Detection (Fluorescence Reading) Substrate_Add->Incubate_Detect Data_Analysis 7. Data Analysis (IC50 Determination) Incubate_Detect->Data_Analysis

Caption: High-throughput screening workflow for the identification of MAO-B inhibitors.

Experimental Protocol

Materials and Reagents: [3]

  • Human recombinant MAO-B enzyme

  • MAO-B substrate (e.g., Tyramine)

  • Fluorescent probe sensitive to H₂O₂ (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Positive control inhibitor (e.g., Selegiline or Deprenyl)

  • Test compound (e.g., 2-(2,4-Difluorophenyl)morpholine)

  • 384-well black, clear-bottom plates

  • Multichannel pipettes and/or automated liquid handling system

  • Fluorescence plate reader

Procedure: [3]

  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the test compound in MAO-B Assay Buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Plate Preparation:

    • Add 5 µL of the diluted test compound, positive control, or vehicle (assay buffer with DMSO) to the appropriate wells of the 384-well plate.

  • Enzyme Addition:

    • Prepare the MAO-B enzyme solution in cold MAO-B Assay Buffer at the desired concentration.

    • Add 20 µL of the enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for pre-incubation of the enzyme with the inhibitors.

  • Substrate and Detection Reagent Addition:

    • Prepare a master mix containing the MAO-B substrate and the fluorescent detection reagents (e.g., Amplex Red and HRP) in MAO-B Assay Buffer.

    • Add 25 µL of the master mix to each well to initiate the enzymatic reaction.

  • Incubation and Detection:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation at 530-560 nm and emission at ~590 nm for Amplex Red).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

While specific experimental data for 2-(2,4-Difluorophenyl)morpholine is not publicly available, the following table illustrates how quantitative data from such a screen would be presented.[3]

CompoundTargetAssay TypeIC50 (µM)% Inhibition at 10 µM
2-(2,4-Difluorophenyl)morpholineMAO-BFluorometricTo be determinedTo be determined
Selegiline (Positive Control)MAO-BFluorometricKnown value>95%
Vehicle (Negative Control)MAO-BFluorometricN/A0%

General Considerations for HTS with Morpholine Scaffolds

The morpholine scaffold is a versatile building block in drug discovery.[1] Its favorable properties, such as improving aqueous solubility and metabolic stability, make it a common feature in compound libraries.[4] When designing HTS campaigns involving morpholine-containing compounds, it is important to consider the target class and the appropriate assay format. For instance, the identification of a novel morpholine scaffold as a P2Y12 receptor antagonist was achieved through the screening of commercially available compound libraries.[5] While the specific HTS assay details for this discovery are not provided, it highlights the potential of screening morpholine-containing libraries against various targets.

Disclaimer: The protocols and information provided are for research purposes only. Appropriate safety precautions should be taken when handling all chemical reagents. It is recommended to optimize assay conditions for specific laboratory settings and instrumentation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Bromobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers in optimizing the synthesis of 4-(2-Bromobenzyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most direct and widely used method is the nucleophilic substitution (N-alkylation) of morpholine with 2-bromobenzyl bromide. In this reaction, the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the benzylic carbon of 2-bromobenzyl bromide and displacing the bromide ion. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid (HBr) byproduct.

Q2: What are the key reagents and their roles in this synthesis?

  • Morpholine: The secondary amine nucleophile that forms the core of the product.

  • 2-Bromobenzyl Bromide: The alkylating agent (electrophile). It provides the 2-bromobenzyl group that attaches to the morpholine nitrogen.

  • Base: Essential for scavenging the HBr produced during the reaction. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). The base prevents the protonation of the starting morpholine, which would render it non-nucleophilic.

  • Solvent: A polar aprotic solvent is typically used to dissolve the reactants and facilitate the Sₙ2 reaction. Common options include acetonitrile (ACN), dimethylformamide (DMF), or dichloromethane (DCM).

Q3: What safety precautions should I take?

  • 2-Bromobenzyl bromide is a lachrymator (causes tearing) and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Morpholine is a corrosive liquid.[1] Avoid skin and eye contact.

  • Organic solvents like DMF and ACN are flammable and have associated toxicities. Ensure proper ventilation and avoid ignition sources.

Experimental Protocol: N-Alkylation of Morpholine

This section details a general yet robust protocol for the synthesis of this compound.

Reaction Scheme:

Caption: General synthesis scheme for this compound.

Materials:

  • Morpholine (1.0 eq)

  • 2-Bromobenzyl bromide (1.0-1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add anhydrous acetonitrile.

  • Add morpholine (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq) to the solvent.

  • Stir the suspension at room temperature for 10-15 minutes.

  • Slowly add a solution of 2-bromobenzyl bromide (1.0-1.2 eq) in acetonitrile to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (morpholine) is consumed (typically 4-12 hours).

  • Work-up:

    • Once the reaction is complete, filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with water (2x) and then with brine (1x) to remove any remaining salts and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel.[2][3] A gradient elution system, such as ethyl acetate in hexanes, is often effective.

    • To prevent peak tailing on the silica gel column due to the basic nature of the product, it is advisable to add a small amount (0.5-1%) of triethylamine to the eluent.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Problem: Low or No Product Yield

Troubleshooting_Low_Yield Start Low or No Yield Observed CheckTLC Analyze reaction mixture by TLC. Are starting materials present? Start->CheckTLC YesSM Yes, starting material (SM) remains CheckTLC->YesSM High SM NoSM No, SM is consumed, but product is absent or low CheckTLC->NoSM Low SM Action1 Increase reaction time or gently heat (e.g., 40-50 °C) YesSM->Action1 Action2 Check reagent quality. Is the base anhydrous? Is the alkylating agent degraded? YesSM->Action2 Action3 Decomposition may have occurred. Lower the reaction temperature. NoSM->Action3 Action4 Side reaction occurred. Consider a milder base (e.g., NaHCO₃) or different solvent. NoSM->Action4

Caption: Decision workflow for troubleshooting low product yield.

Issue Potential Cause Recommended Solution
Reaction is incomplete (starting material remains) 1. Insufficient reaction time or temperature. 2. Inactive reagents (e.g., moisture in base/solvent, degraded alkylating agent).1. Extend the reaction time or gently warm the mixture (e.g., to 40-50 °C) while monitoring by TLC. 2. Use freshly dried solvents and anhydrous base. Verify the purity of the 2-bromobenzyl bromide.
No starting material, but low product yield 1. Product decomposition. 2. Formation of side products.[4] 3. Product loss during work-up (e.g., if it's water-soluble).1. Run the reaction at a lower temperature (e.g., 0 °C to room temp). 2. An alternative, milder base like sodium bicarbonate (NaHCO₃) may reduce side reactions.[5] 3. During aqueous extraction, perform a back-extraction of the aqueous layers to recover any dissolved product.
Formation of a quaternary ammonium salt Over-alkylation can occur, though it is less common with secondary amines like morpholine compared to primary amines.[6][7]This is unlikely to be a major issue for this specific reaction but can be minimized by using a 1:1 stoichiometry of morpholine to alkylating agent.
Problem: Purification Challenges
Issue Potential Cause Recommended Solution
Product streaks or "tails" on silica gel TLC/column The basic nitrogen of the morpholine moiety interacts strongly with the acidic silanol groups of the silica gel.[3]Add a small amount (0.5-1%) of a basic modifier, such as triethylamine or ammonia in methanol, to the eluent. This neutralizes the acidic sites on the silica.[3]
Difficult separation from unreacted 2-bromobenzyl bromide The product and starting material have similar polarities.Optimize the eluent system. A shallow gradient (e.g., 0% to 20% ethyl acetate in hexanes) may be required. If separation is still poor, consider converting the crude product to its hydrochloride salt, which can often be purified by recrystallization.
Product is an oil and won't crystallize The product may have a low melting point or contain impurities that inhibit crystallization.Purification by column chromatography is the most reliable method. If crystallization is desired, try dissolving the purified oil in a minimal amount of a non-polar solvent (like hexanes) and storing it at low temperature (-20 °C). Scratching the inside of the flask can help induce nucleation.

Synthesis Workflow Overview

The following diagram outlines the entire process from reaction setup to final product analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup 1. Reaction Setup (Flask, Stir Bar, N₂ atmosphere) Reagents 2. Add Solvent, Morpholine, Base Setup->Reagents Addition 3. Add 2-Bromobenzyl Bromide Reagents->Addition Stir 4. Stir at Room Temperature Addition->Stir TLC 5. Monitor by TLC Stir->TLC Filter 6. Filter Solids TLC->Filter Reaction Complete Concentrate1 7. Concentrate Filtrate Filter->Concentrate1 Extract 8. Aqueous Work-up (Extraction) Concentrate1->Extract Dry 9. Dry & Concentrate Extract->Dry Column 10. Column Chromatography Dry->Column Concentrate2 11. Concentrate Pure Fractions Column->Concentrate2 Analysis 12. Characterization (NMR, MS) Concentrate2->Analysis

Caption: Step-by-step workflow for the synthesis and purification.

References

Technical Support Center: Synthesis of 4-(2-Bromobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-(2-Bromobenzyl)morpholine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common methods for synthesizing this compound?

There are two primary methods for the synthesis of this compound:

  • Direct N-Alkylation: This is a common and straightforward approach involving the reaction of morpholine with 2-bromobenzyl bromide in the presence of a base. This method is an S_N2 reaction where the nitrogen atom of morpholine acts as a nucleophile, displacing the bromide from the benzylic position of 2-bromobenzyl bromide.[1][2]

  • Reductive Amination: This alternative two-step, one-pot method involves the reaction of morpholine with 2-bromobenzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired product. This method can be advantageous when direct alkylation proves problematic.[2][3]

Q2: I am seeing a low yield in my N-alkylation reaction. What are the possible causes and how can I improve it?

Low yields in the N-alkylation of morpholine with 2-bromobenzyl bromide can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the reaction is sluggish, consider increasing the temperature or reaction time.

  • Poor Solubility of Reagents: The base, such as potassium carbonate, may have poor solubility in your chosen solvent, leading to a slow reaction rate.[4] Switching to a more soluble base like cesium carbonate or using a solvent system that better dissolves all reactants can be beneficial.

  • Presence of Water: Moisture in the reaction can lead to the hydrolysis of 2-bromobenzyl bromide to 2-bromobenzyl alcohol, a common byproduct.[1] Ensure all glassware is oven-dried and use anhydrous solvents.

  • Suboptimal Base or Solvent: The choice of base and solvent is critical. Polar aprotic solvents like acetonitrile or DMF are generally preferred. The base should be strong enough to deprotonate morpholine but not so strong as to promote significant elimination of HBr from the benzyl bromide.[1]

Q3: My crude product from the N-alkylation reaction is very impure. What are the likely byproducts and how can I minimize them?

Several byproducts can form during the N-alkylation of morpholine with 2-bromobenzyl bromide:

  • Over-alkylation Product (Quaternary Ammonium Salt): The product, this compound, is also a nucleophile and can react with another molecule of 2-bromobenzyl bromide to form a quaternary ammonium salt. To minimize this, use a slight excess of morpholine relative to 2-bromobenzyl bromide.

  • Elimination Product: Strong or sterically hindered bases can promote the E2 elimination of HBr from 2-bromobenzyl bromide, leading to the formation of a reactive intermediate that can polymerize or react further.[5][6][7] Using a milder base like potassium carbonate or sodium bicarbonate can mitigate this.

  • Hydrolysis Product (2-bromobenzyl alcohol): As mentioned, the presence of water can lead to the hydrolysis of the starting material. Using anhydrous conditions is crucial.[1]

Q4: I am trying the reductive amination route and my yield is still low. What should I troubleshoot?

For the reductive amination of 2-bromobenzaldehyde with morpholine, consider the following:

  • Inefficient Imine/Iminium Ion Formation: The initial condensation reaction to form the imine or iminium ion may be slow or incomplete. This step is often pH-dependent. The use of a mild acid catalyst can sometimes facilitate this step.

  • Choice of Reducing Agent: The reducing agent should be capable of reducing the iminium ion without affecting the aldehyde or the bromo-substituent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common and effective choice for this transformation.

  • Reaction Conditions: Ensure the reaction is stirred efficiently and for a sufficient duration to allow for both the imine formation and its subsequent reduction.

Q5: What is the best way to purify the final product?

Purification of this compound typically involves the following steps:

  • Aqueous Workup: An initial wash with water or brine can help remove inorganic salts and water-soluble impurities.[1]

  • Extraction: The product can be extracted from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: Silica gel column chromatography is often necessary to separate the desired product from unreacted starting materials and organic byproducts. A common eluent system is a gradient of ethyl acetate in hexanes.[1]

  • Recrystallization: If the purified product is a solid, recrystallization can be an excellent final step to achieve high purity.[1]

Quantitative Data Summary

The following table presents illustrative data on the N-alkylation of morpholine with different alkylating agents to provide a general understanding of reaction conditions and outcomes. Note that specific yields for the this compound synthesis may vary.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
MethanolCuO-NiO/γ-Al₂O₃Gas-phase220-95.393.8 (for N-methylmorpholine)[8]
Allyl bromideNot specifiedNot specifiedNot specified1-87 (for N-allylmorpholine)[9]
Propargyl bromideNot specifiedNot specifiedNot specified2-92 (for N-propargylmorpholine)[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation

Materials:

  • Morpholine

  • 2-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of morpholine (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (1.5 mmol).

  • Add 2-bromobenzyl bromide (1.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of this compound via Reductive Amination

Materials:

  • 2-Bromobenzaldehyde

  • Morpholine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-bromobenzaldehyde (1.0 mmol) in anhydrous dichloromethane (15 mL).

  • Add morpholine (1.1 mmol) to the solution and stir for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

N_Alkylation_Pathway cluster_reactants Reactants morpholine Morpholine product This compound morpholine->product N-Alkylation (S_N2) benzyl_bromide 2-Bromobenzyl Bromide benzyl_bromide->product N-Alkylation (S_N2) byproduct2 Elimination Product benzyl_bromide->byproduct2 Strong Base byproduct3 2-Bromobenzyl Alcohol (Hydrolysis) benzyl_bromide->byproduct3 + H₂O byproduct1 Quaternary Ammonium Salt (Over-alkylation) product->byproduct1 + 2-Bromobenzyl Bromide base Base (e.g., K₂CO₃) base->product N-Alkylation (S_N2)

Caption: N-Alkylation reaction pathway and potential byproducts.

Reductive_Amination_Pathway cluster_reactants Reactants aldehyde 2-Bromobenzaldehyde iminium Iminium Ion Intermediate aldehyde->iminium Condensation morpholine Morpholine morpholine->iminium Condensation product This compound iminium->product Reduction reducer Reducing Agent (e.g., NaBH(OAc)₃) reducer->product Reduction

Caption: Reductive amination reaction pathway.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction check_conditions Review Reaction Conditions start->check_conditions analyze_byproducts Identify Byproducts (GC-MS, NMR) start->analyze_byproducts incomplete Incomplete Reaction check_reaction->incomplete optimize_reagents Optimize Base/Solvent/Reagents check_conditions->optimize_reagents byproducts_present Byproducts Present analyze_byproducts->byproducts_present incomplete->analyze_byproducts No optimize_time_temp Increase Time/Temperature incomplete->optimize_time_temp Yes address_overalkylation Adjust Stoichiometry (excess morpholine) byproducts_present->address_overalkylation Quaternary Salt address_elimination Use Milder Base byproducts_present->address_elimination Elimination Product address_hydrolysis Ensure Anhydrous Conditions byproducts_present->address_hydrolysis Alcohol Product purify Purify Product (Column Chromatography) optimize_time_temp->purify optimize_reagents->purify address_overalkylation->purify address_elimination->purify address_hydrolysis->purify end Improved Yield/ Purity purify->end

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Synthesis of 4-(2-Bromobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(2-Bromobenzyl)morpholine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: The two main synthetic strategies for the synthesis of this compound are:

  • N-Alkylation of Morpholine: This is the most common and direct method, involving the reaction of morpholine with 2-bromobenzyl bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct.

  • Reductive Amination: This alternative route involves the reaction of morph2-bromobenzaldehyde with morpholine to form an iminium ion intermediate, which is then reduced in situ to the desired product using a suitable reducing agent.

Q2: Which synthetic route generally provides higher yields?

Q3: What are the most common side reactions to be aware of during the N-alkylation of morpholine with 2-bromobenzyl bromide?

A3: The most common side reactions include:

  • Quaternization: Although morpholine is a secondary amine, over-alkylation to form a quaternary ammonium salt is possible, especially if a large excess of 2-bromobenzyl bromide is used or if the reaction temperature is too high.

  • Elimination: While less common with benzyl halides compared to other alkyl halides, elimination reactions can occur, particularly with strong, sterically hindered bases at elevated temperatures, leading to the formation of 2-bromotoluene.

  • Solvent-Related Side Reactions: When using strong bases like sodium hydride (NaH) in solvents such as dimethylformamide (DMF) or acetonitrile, side reactions involving the solvent can occur.[1]

Q4: How can I effectively purify the final product?

A4: Purification of this compound is typically achieved through one or a combination of the following methods:

  • Acid-Base Extraction: This technique can be used to remove non-basic impurities. The product, being a tertiary amine, can be protonated with an acid and extracted into the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous phase is then basified, and the product is re-extracted with an organic solvent.

  • Column Chromatography: Flash column chromatography on silica gel is a very effective method for purifying the product. Due to the basic nature of the morpholine nitrogen, which can cause peak tailing on silica gel, it is often recommended to add a small amount of a basic modifier like triethylamine (typically 0.5-2%) to the eluent.[2]

  • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be an excellent method for achieving high purity.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive 2-bromobenzyl bromide (e.g., due to hydrolysis).2. Insufficiently strong or inappropriate base.3. Low reaction temperature or insufficient reaction time.4. Poor quality of morpholine or solvent.1. Use fresh or purified 2-bromobenzyl bromide. Check its integrity by TLC or NMR.2. Consider using a stronger base (e.g., NaH instead of K₂CO₃) or a different base-solvent combination (see Data Presentation section).3. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS.4. Use freshly distilled morpholine and anhydrous solvents.
Formation of Multiple Products/Impurities 1. Over-alkylation leading to quaternary salt formation.2. Side reactions with the solvent (e.g., when using NaH in DMF).3. Degradation of starting materials or product under the reaction conditions.1. Use a stoichiometric amount or a slight excess of morpholine relative to 2-bromobenzyl bromide.2. If using NaH, consider a non-reactive solvent like THF. If using DMF, be aware of potential side reactions.[1]3. Run the reaction at a lower temperature for a longer duration.
Difficulty in Purifying the Product 1. Co-elution of impurities during column chromatography.2. The product is an oil and difficult to handle.3. Incomplete removal of unreacted morpholine.1. Optimize the eluent system for column chromatography. Adding a small amount of triethylamine (0.5-2%) to the eluent can improve separation and reduce peak tailing.[2]2. If the product is an oil, consider converting it to a hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization.3. During workup, perform an acidic wash (e.g., with 1M HCl) to remove excess morpholine.
Product Appears Discolored Presence of colored impurities.If the discoloration persists after initial purification, consider treating a solution of the product with activated charcoal before a final filtration or recrystallization step.

Data Presentation

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes typical yields obtained under various conditions for the N-alkylation of morpholine with substituted benzyl halides.

2-Substituted Benzyl Halide Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Benzyl chlorideK₂CO₃EthanolReflux1-994[3]
Benzyl bromideK₂CO₃DMF8025-12 (byproduct)[1]
Benzyl bromideNaHAcetonitrile0 - rt1655 (related product)[1]
Benzyl bromideNaHDMFrt--[4]
Pentyl bromideK₂CO₃EthanolReflux1-972[3]

Note: The yields presented are for illustrative purposes and may vary based on the specific experimental setup and scale.

Experimental Protocols

Protocol 1: N-Alkylation of Morpholine with 2-Bromobenzyl Bromide using Potassium Carbonate

This protocol is a standard and reliable method for the synthesis of this compound.

Materials:

  • Morpholine

  • 2-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Triethylamine (Et₃N)

Procedure:

  • To a solution of morpholine (1.2 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).

  • To this stirred suspension, add a solution of 2-bromobenzyl bromide (1.0 equivalent) in anhydrous acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate). To improve the peak shape and recovery, it is recommended to add 0.5-1% triethylamine to the eluent mixture.[2]

  • Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound.

Protocol 2: Reductive Amination of 2-Bromobenzaldehyde with Morpholine

This protocol provides an alternative synthetic route to the target compound.

Materials:

  • 2-Bromobenzaldehyde

  • Morpholine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-bromobenzaldehyde (1.0 equivalent) in 1,2-dichloroethane or dichloromethane, add morpholine (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography as described in Protocol 1.

Visualizations

N_Alkylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification morpholine Morpholine reaction_vessel Reaction in Solvent (e.g., ACN) at Reflux morpholine->reaction_vessel benzyl_bromide 2-Bromobenzyl Bromide benzyl_bromide->reaction_vessel base Base (e.g., K₂CO₃) base->reaction_vessel filtration Filtration reaction_vessel->filtration extraction Extraction filtration->extraction drying Drying extraction->drying chromatography Column Chromatography drying->chromatography product 4-(2-Bromobenzyl) morpholine chromatography->product

Caption: Experimental workflow for the N-alkylation synthesis of this compound.

Troubleshooting_Yield start Low Yield Issue check_reagents Check Reagent Purity (Starting Materials, Solvents) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No optimize_conditions Optimize Reaction Conditions reagents_ok->optimize_conditions Yes increase_temp_time Increase Temperature/ Reaction Time optimize_conditions->increase_temp_time change_base_solvent Change Base/ Solvent System optimize_conditions->change_base_solvent monitor_reaction Monitor by TLC/LC-MS increase_temp_time->monitor_reaction change_base_solvent->monitor_reaction success Improved Yield monitor_reaction->success

Caption: Troubleshooting decision tree for addressing low yield in the synthesis.

References

Technical Support Center: Synthesis of Substituted Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of substituted morpholines.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the morpholine ring?

The primary strategies for constructing the morpholine ring typically involve the cyclization of intermediates derived from vicinal amino alcohols or their N- and O-substituted derivatives. Key industrial methods include the dehydration of diethanolamine (DEA) with a strong acid and the reaction of diethylene glycol (DEG) with ammonia over a hydrogenation catalyst.[1] For the synthesis of substituted morpholines in a laboratory setting, common methods include palladium-catalyzed carboamination reactions, intramolecular hydroalkoxylation, and annulation of 1,2-amino alcohols with reagents like chloroacetyl chloride.[2][3]

Troubleshooting Guides for Common Side Reactions

Issue 1: Low Yield and Catalyst Deactivation in Palladium-Catalyzed Morpholine Synthesis

Q2: My palladium-catalyzed carboamination for morpholine synthesis is giving poor yields and the catalyst appears to be deactivating. What are the common pitfalls?

Palladium-catalyzed reactions are powerful for forming C-N and C-O bonds in a single step but can be sensitive to various factors.[2][4]

Possible Causes and Solutions:

  • Catalyst Deactivation: The Pd catalyst is sensitive to air and moisture. Ensure all reagents and solvents are scrupulously dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[5] Impurities in the starting materials can also poison the catalyst.[1]

  • Incorrect Ligand Choice: The phosphine ligand is critical for catalyst stability and activity. The choice of ligand can influence the rates of oxidative addition and reductive elimination in the catalytic cycle. It may be necessary to screen different ligands to find the optimal one for your specific substrate.[5]

  • Sub-optimal Base: The base is crucial for the deprotonation of the amine and subsequent steps. The strength and solubility of the base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield.[5]

Experimental Protocol: General Procedure for Pd-Catalyzed Carboamination

This protocol is adapted from a method for the synthesis of cis-3,5-disubstituted morpholines.[2]

  • Reaction Setup: To an oven-dried Schlenk tube, add the N-substituted ethanolamine derivative (1.0 equiv), aryl or alkenyl bromide (2.0 equiv), sodium tert-butoxide (2.0 equiv), Pd(OAc)₂ (2 mol %), and P(2-furyl)₃ (8 mol %).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 105 °C and stir for the time indicated by reaction monitoring (e.g., TLC or GC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography.

Troubleshooting Workflow for Pd-Catalyzed Synthesis

troubleshooting_pd_catalysis start Low Yield in Pd-Catalyzed Synthesis check_inert Check Inert Atmosphere/Dryness start->check_inert check_inert->start If moisture/air contamination found check_ligand Screen Different Ligands check_inert->check_ligand If conditions are stringent check_ligand->start If ligand is suboptimal check_base Optimize Base check_ligand->check_base check_base->start If base is ineffective check_purity Verify Starting Material Purity check_base->check_purity check_purity->start If impurities are present solution Improved Yield check_purity->solution After purification

Caption: Workflow for troubleshooting low yields in Pd-catalyzed morpholine synthesis.

Issue 2: Formation of Unsaturated Side Products (Dihydro-1,4-oxazines)

Q3: In my Pd-catalyzed synthesis, I am observing a significant amount of an unsaturated side product, 3,4-dihydro-2H-1,4-oxazine. How can I suppress this?

The formation of 3,4-dihydro-2H-1,4-oxazines occurs via a β-hydride elimination from a palladium-amido intermediate, competing with the desired C-C bond-forming reductive elimination.[2]

Mechanism of Side Product Formation

beta_hydride_elimination intermediate Palladium(aryl)(amido) Intermediate (14) reductive_elimination Reductive Elimination intermediate->reductive_elimination Desired Pathway beta_elimination β-Hydride Elimination intermediate->beta_elimination Side Reaction Pathway morpholine Desired Morpholine Product (3) reductive_elimination->morpholine unsaturated_intermediate Intermediate (17) beta_elimination->unsaturated_intermediate heck_arylation Heck Arylation unsaturated_intermediate->heck_arylation side_product Unsaturated Side Product (5a) heck_arylation->side_product

Caption: Competing pathways leading to desired morpholine and unsaturated side product.

Solutions:

  • Ligand Selection: Catalysts with ligands that accelerate C-C bond-forming reductive elimination relative to β-hydride elimination can favor the formation of the desired morpholine. Electron-poor ligands can sometimes favor reductive elimination.

  • Reaction Temperature: Lowering the reaction temperature may disfavor the β-hydride elimination pathway, which often has a higher activation energy.

Issue 3: Byproduct Formation in the Dehydration of Diethanolamine (DEA)

Q4: My morpholine synthesis via diethanolamine dehydration is giving low yields and several byproducts. What are the likely causes and how can I improve the reaction?

Low yields in the dehydration of diethanolamine are often due to incomplete reaction or side reactions under the harsh acidic and high-temperature conditions.[1][5]

Possible Causes and Solutions:

  • Insufficient Acid Catalyst: A strong acid, like sulfuric or hydrochloric acid, is crucial for the dehydration and cyclization process. An inadequate amount will lead to a slow and incomplete reaction.[5][6]

  • Inefficient Water Removal: The reaction is a dehydration, so the removal of water is essential to drive the equilibrium towards the product.[1][5] Using a Dean-Stark apparatus or ensuring efficient distillation is critical.

  • High Temperature Side Reactions: While high temperatures are required, excessive heat can lead to charring and the formation of high-molecular-weight condensation products.[1][6] Careful temperature control is necessary.

Experimental Protocol: Synthesis of Morpholine from Diethanolamine (Lab Scale) [1][6]

  • Acidification: In a round-bottom flask equipped with a thermocouple and condenser, add diethanolamine (62.5 g). Slowly add concentrated hydrochloric acid (~50-60 mL) with cooling until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[1][6]

  • Dehydration and Cyclization: Heat the resulting diethanolamine hydrochloride solution to drive off water. Once the internal temperature reaches 200-210°C, maintain this temperature for 15 hours. The mixture will darken over time.[6]

  • Work-up: Allow the mixture to cool to 160°C and pour it into a dish to prevent solidification within the flask.

  • Freebasing: Mix the resulting morpholine hydrochloride paste with calcium oxide (50 g).

  • Distillation: Transfer the paste to a round-bottom flask and perform a distillation to obtain crude, wet morpholine.

  • Drying and Purification: Dry the crude morpholine by stirring it over potassium hydroxide (20 g) for 30-60 minutes. Decant the morpholine and reflux it over a small amount of sodium metal (~1 g) for one hour.

  • Final Distillation: Perform a fractional distillation, collecting the pure morpholine product at 126-129°C.[5]

Issue 4: Side Reactions in the Diethylene Glycol (DEG) and Ammonia Route

Q5: What are the major side reactions and byproducts when synthesizing morpholine from diethylene glycol (DEG) and ammonia?

This industrial process is efficient but can lead to several byproducts, reducing the selectivity for morpholine.

Common Byproducts:

  • 2-(2-aminoethoxy)ethanol (AEE): This is a common intermediate, and incomplete conversion will leave it in the product mixture.[1]

  • N-ethylmorpholine: This is another significant byproduct formed during the reaction.[1]

  • High-molecular-weight condensation products ("heavies"): These can also form, reducing the overall yield.[1]

Quantitative Data on Byproduct Formation:

The reaction temperature significantly influences the product distribution. The following table summarizes the effect of temperature on byproduct formation in the reaction of diethylene glycol with ammonia.

Reaction Temperature (°C)Morpholine (%)2-(2-aminoethoxy)ethanol (AEE) (%)N-ethylmorpholine (%)Other Byproducts (%)
19075.815.23.55.5
21082.19.84.14.0
23078.57.56.87.2

Data adapted from a study on the reaction of diethylene glycol and ammonia. Product distribution is given in gas chromatograph area percent.[1]

Solutions to Minimize Byproducts:

  • Catalyst Choice: The choice of hydrogenation catalyst (e.g., nickel, copper, or cobalt on an alumina carrier) is critical for influencing reaction selectivity and yield.[1]

  • Optimization of Reaction Conditions: Fine-tuning the temperature, pressure, and reactant ratios is key to maximizing the yield of morpholine and minimizing the formation of AEE and N-ethylmorpholine.

Issue 5: Unwanted N-Alkylation of the Morpholine Nitrogen

Q6: During the synthesis of a C-substituted morpholine, I am observing N-alkylation of the morpholine product. How can I prevent this?

Unwanted N-alkylation can occur if alkylating agents are present in the reaction mixture, or if alcohols are used as solvents or are generated in situ under conditions that favor their reaction with the morpholine nitrogen. The morpholine nitrogen is a secondary amine and is nucleophilic.[7]

Solutions:

  • Protecting Groups: If the synthesis allows, protect the morpholine nitrogen with a suitable protecting group (e.g., Boc, Cbz) before carrying out steps that involve potent alkylating agents or conditions that could lead to N-alkylation. The protecting group can be removed in a final step.

  • Choice of Reagents and Solvents: Avoid using alcohols as solvents if the reaction conditions (e.g., high temperature, presence of a catalyst) could promote N-alkylation.[8] Use non-alcoholic solvents where possible. Ensure that any reagents used are free from alkylating impurities.

  • Reductive Amination Conditions: If the N-alkylation is occurring during a reductive amination step to introduce a different N-substituent, carefully control the stoichiometry of the aldehyde/ketone and the reducing agent to minimize over-alkylation.

General Troubleshooting Workflow

general_troubleshooting start Problem with Morpholine Synthesis identify_problem Identify Issue: Low Yield, Impurities, etc. start->identify_problem characterize_byproducts Characterize Byproducts (NMR, GC-MS, LC-MS) identify_problem->characterize_byproducts review_literature Review Literature for Similar Side Reactions characterize_byproducts->review_literature adjust_temp Adjust Temperature review_literature->adjust_temp change_catalyst Change Catalyst/Ligand review_literature->change_catalyst optimize_reagents Optimize Reagent Stoichiometry/Purity review_literature->optimize_reagents modify_workup Modify Work-up Procedure review_literature->modify_workup solution Problem Resolved adjust_temp->solution change_catalyst->solution optimize_reagents->solution modify_workup->solution

Caption: A logical workflow for troubleshooting general issues in morpholine synthesis.

References

Technical Support Center: Purification of Brominated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of brominated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the purification of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude brominated organic compounds?

A1: Crude brominated organic compounds can contain a variety of impurities depending on the synthetic route. Common impurities include:

  • Unreacted Starting Materials: Residual starting materials that were not fully consumed in the bromination reaction.

  • Over-brominated or Under-brominated Species: Molecules with more or fewer bromine atoms than the target compound.

  • Isomers: Positional isomers where the bromine atom is attached to a different part of the molecule.

  • Reagents and Catalysts: Leftover brominating agents (e.g., N-Bromosuccinimide), catalysts, or acids from the reaction.

  • Solvent Residues: Traces of the solvent used in the reaction or workup.

  • Debrominated Byproducts: Compounds where a bromine atom has been lost during the reaction or purification process.[1][2]

  • Halogenated Hydrocarbons: Impurities such as bromoform or carbon tetrachloride can sometimes be present, particularly in commercial bromine sources.[3]

Q2: My brominated compound appears to be degrading during purification. What could be the cause?

A2: Degradation, often observed as color change or the appearance of new spots on a TLC plate, is a common challenge. The primary cause is often dehalogenation, the cleavage of the carbon-bromine bond.[1] Factors that can promote dehalogenation include:

  • Elevated Temperatures: Many brominated compounds are thermally labile. Prolonged heating during distillation or recrystallization can lead to decomposition.

  • Presence of Nucleophiles or Bases: Residual bases or nucleophilic impurities from the reaction can attack the electrophilic carbon attached to the bromine, leading to substitution or elimination reactions.

  • Light Exposure: Some organobromine compounds are sensitive to light and can undergo radical debromination.

  • Active Stationary Phases in Chromatography: Using highly active silica gel or alumina can sometimes catalyze the degradation of sensitive compounds.

Q3: I am having trouble removing residual bromine color from my product. What is the best way to quench and remove it?

A3: A persistent yellow or brown color in your product often indicates the presence of unreacted elemental bromine (Br₂).[4] Effective quenching and removal can be achieved by:

  • Aqueous Reductant Wash: Washing the organic layer with an aqueous solution of a reducing agent is the most common method.[4]

    • Sodium Thiosulfate (Na₂S₂O₃): A 10% aqueous solution is highly effective at reducing bromine to colorless bromide ions.[4]

    • Sodium Bisulfite (NaHSO₃) or Sodium Sulfite (Na₂SO₃): These are also effective quenching agents.[4][5][6]

  • Troubleshooting Incomplete Quenching: If the color persists after washing, it could be due to insufficient quenching agent or poor mixing between the organic and aqueous phases.[4] Ensure vigorous stirring and consider adding more of the quenching solution.[4]

Troubleshooting Guides

Recrystallization Challenges

Recrystallization is a powerful technique for purifying solid brominated compounds.[7] However, several issues can arise.

Problem: Oiling Out Instead of Crystallizing

  • Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.

  • Solution:

    • Re-dissolve: Heat the mixture to re-dissolve the oil.

    • Add More Solvent: Add a small amount of hot solvent to decrease the saturation.

    • Slow Cooling: Allow the solution to cool very slowly to encourage crystal lattice formation. An insulated container can be used to slow the cooling rate.

    • Mixed-Solvent System: Consider using a mixed-solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity persists, then heat to clarify and cool slowly.[8]

Problem: Poor Recovery of the Product

  • Cause:

    • Using too much solvent.

    • The compound has significant solubility in the cold solvent.

    • Premature crystallization during hot filtration.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent required to dissolve the compound.[9]

    • Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[10]

    • Recover from Mother Liquor: Concentrate the mother liquor and cool it again to obtain a second crop of crystals.

    • Preheat Funnel: When performing a hot filtration to remove insoluble impurities, preheat the funnel and filter paper to prevent the product from crystallizing prematurely.

Experimental Protocol: Recrystallization of N-Bromosuccinimide (NBS)

This protocol describes the purification of the common brominating agent, N-Bromosuccinimide, which often develops a yellow color due to the release of bromine upon storage.[9]

  • Dissolution: In a fume hood, add 30 g of impure NBS to 300 mL of distilled water in an Erlenmeyer flask.[9]

  • Heating: Heat the suspension to boiling with stirring. The NBS will dissolve to give a clear or slightly yellow solution.[9]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the white crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.[9]

  • Drying: Dry the purified NBS crystals under vacuum.

Column Chromatography Issues

Column chromatography is a versatile technique for separating complex mixtures of brominated compounds.[7][11]

Problem: Co-elution of Product and Impurities

  • Cause: The polarity of the product and impurities are too similar for the chosen solvent system.

  • Solution:

    • Optimize Solvent System: Systematically vary the polarity of the eluent. Using a shallower gradient or an isocratic elution with a finely tuned solvent mixture can improve separation.

    • Change Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina or reverse-phase silica (C18).

    • Preparative TLC: Use preparative thin-layer chromatography for small-scale purifications where high resolution is required.

Problem: Streaking or Tailing of the Compound on the Column

  • Cause:

    • The compound is interacting too strongly with the stationary phase.

    • The sample is overloaded on the column.

    • The compound is degrading on the column.

  • Solution:

    • Add a Modifier: For acidic or basic compounds, adding a small amount of a modifier to the eluent (e.g., 1% triethylamine for basic compounds, or 1% acetic acid for acidic compounds) can improve peak shape.

    • Reduce Sample Load: Decrease the amount of crude material loaded onto the column.

    • Deactivate Stationary Phase: If degradation is suspected, the silica gel can be deactivated by pre-eluting the column with a non-polar solvent or by using a commercially available deactivated silica.

Liquid-Liquid Extraction Difficulties

Extraction is a fundamental step in the workup and purification of brominated compounds.

Problem: Emulsion Formation

  • Cause: Vigorous shaking of the separatory funnel, especially with solutions containing salts or surfactants.

  • Solution:

    • Gentle Inversion: Gently invert the separatory funnel instead of shaking it vigorously.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase and can help to break the emulsion.

    • Filtration: Pass the emulsified layer through a pad of celite or glass wool.

    • Centrifugation: For persistent emulsions, centrifugation can be an effective method to separate the layers.

Data Presentation

Table 1: Extraction Efficiencies of Brominated Flame Retardants

This table summarizes the extraction efficiencies of various brominated flame retardants from polymer materials using different extraction methods.

SampleSelected Solventsc-CO₂ + Solvent after treatment (%)Modifier + sc-CO₂ (%)Solvent Extraction (%)Soxhlet Extraction (%)
ABS/TBBPAToluene89.591.9100100
PS/TBBPA-dbpAcetonitrile28.159.493.8100
ABS-PC/TBBPA-aeToluene42.971.4 (THF)73.8 (THF + 1-propanol (3:1))64.3 (toluene)
ABS/TBBPA-coToluene93.110099.093.1
ABS/TBPEToluene42.576.499.199.1 (toluene)
Data adapted from a study on the extraction of brominated flame retardants.[12]

Table 2: Boiling Points of Bromofluoromethane and Related Impurities

This table is useful for planning purification by distillation.

CompoundBoiling Point (°C)
Methyl Fluoride-78
Bromofluoromethane19
Dibromofluoromethane68.3
Data is crucial for optimizing fractional distillation to separate these closely boiling compounds.[5]

Visualized Workflows and Guides

Purification_Workflow Start Crude Brominated Product Quench Quench excess Bromine (e.g., Na₂S₂O₃ wash) Start->Quench Aqueous_Workup Aqueous Workup (e.g., NaHCO₃, Brine wash) Extraction Extraction with Organic Solvent Aqueous_Workup->Extraction Quench->Aqueous_Workup Drying Drying of Organic Layer (e.g., MgSO₄, Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification_Choice Is the product solid or liquid? Concentration->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization Solid Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Liquid / Oil Distillation Distillation / Kugelrohr Purification_Choice->Distillation Liquid / Volatile Final_Product Pure Brominated Compound Recrystallization->Final_Product Column_Chromatography->Final_Product Distillation->Final_Product

Caption: General workflow for the purification of a brominated organic compound.

Recrystallization_Troubleshooting Start Recrystallization Attempt Problem What is the issue? Start->Problem Oiling_Out Compound 'oils out' Problem->Oiling_Out Oiling Low_Recovery Low product recovery Problem->Low_Recovery Low Yield No_Crystals No crystals form Problem->No_Crystals No Formation Solution_Oil Re-heat and add more solvent. Cool slowly. Oiling_Out->Solution_Oil Solution_Recovery Use less solvent. Concentrate mother liquor. Low_Recovery->Solution_Recovery Solution_Crystals Induce crystallization: - Scratch flask - Add seed crystal No_Crystals->Solution_Crystals Success Pure Crystals Obtained Solution_Oil->Success Solution_Recovery->Success Solution_Crystals->Success

Caption: Troubleshooting guide for common recrystallization problems.

References

Stability issues of 4-(2-Bromobenzyl)morpholine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-(2-Bromobenzyl)morpholine under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during its handling, storage, and use in experimental settings.

Troubleshooting Guides

This section offers solutions to specific stability-related problems that may arise during your research.

Issue 1: Unexpected Impurities Detected in a Recently Purchased Batch

  • Question: I have just received a new batch of this compound and upon analysis by HPLC, I see several unexpected peaks that were not present in my reference standard. What could be the cause?

  • Possible Causes & Solutions:

    • Improper Storage or Shipping: The compound may have been exposed to high temperatures or light during transit. According to safety data sheets, it should be stored in a cool, dry, and well-ventilated place.[1][2][3]

    • Inherent Instability: While specific data is limited, related morpholine compounds can be susceptible to degradation.

    • Troubleshooting Steps:

      • Confirm the identity of the main peak with a reference standard.

      • If possible, use mass spectrometry (LC-MS) to get mass information on the impurity peaks to hypothesize their structures.

      • Contact the supplier for the certificate of analysis and inquire about the shipping conditions.

      • Perform a simple stress test on a small sample of the new batch (e.g., heat at 60°C for 24 hours) to see if the impurity peaks increase, which would suggest they are degradation products.

Issue 2: Inconsistent Results in Biological Assays

  • Question: I am using this compound in a cell-based assay and my results are not reproducible. Could this be a stability issue?

  • Possible Causes & Solutions:

    • Degradation in Solution: The compound may be unstable in your assay medium or solvent over the time course of the experiment. Many organic molecules are susceptible to hydrolysis at different pH values.

    • Photodegradation: If your experiments are conducted under bright light, the compound might be degrading.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always prepare solutions of this compound fresh for each experiment.

      • Solvent Selection: Ensure the chosen solvent is inert. If you suspect solvent-mediated degradation, try dissolving the compound in a different solvent (e.g., DMSO, ethanol) to see if reproducibility improves.

      • Protect from Light: Conduct your experiments in a light-protected environment (e.g., use amber vials, cover plates with foil) to assess for photostability.

      • Incubation Stability: Prepare a solution of your compound in the assay medium and incubate it under the same conditions as your experiment (time, temperature, CO2, etc.) but without cells. Analyze the sample by HPLC at the beginning and end of the incubation period to check for degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on available safety data sheets for this compound and related compounds, it is recommended to store the solid material in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] For solutions, it is advisable to store them at low temperatures (e.g., -20°C or -80°C) and protect them from light, especially for long-term storage.

Q2: How can I perform a forced degradation study on this compound to understand its stability?

A2: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a compound.[4][5][6] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage or use.[4][5] A typical forced degradation study would include the following conditions:

  • Acidic and Basic Hydrolysis: To assess stability at different pH values.

  • Oxidative Degradation: To evaluate susceptibility to oxidation.

  • Thermal Degradation: To determine the effect of high temperatures.

  • Photodegradation: To assess stability upon exposure to light.

The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products can be reliably detected and characterized.[6]

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not documented in the provided search results, we can hypothesize potential pathways based on the chemical structure and general knowledge of morpholine chemistry. The morpholine ring itself can be a site of degradation, potentially through oxidation or ring-opening reactions.[7][8][9] The bromobenzyl group could also be susceptible to reactions, such as debromination or oxidation of the benzylic carbon.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[6]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in a 105°C oven for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

    • Photostability: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[6]

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method (e.g., HPLC-UV, LC-MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Data Presentation

The following tables present hypothetical data from a forced degradation study to illustrate how results can be summarized.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionIncubation Time (hours)Temperature (°C)% Assay of Parent Compound% Total DegradationNumber of Degradants
0.1 M HCl246085.214.82
0.1 M NaOH246090.59.51
3% H₂O₂24Room Temp82.117.93
Thermal (Solid)4810598.61.41
Thermal (Solution)486095.34.71
Photolytic (Solid)--99.10.90
Photolytic (Solution)--92.87.22

Table 2: Purity and Impurity Profile from HPLC Analysis

SampleRetention Time (min)Peak Area% Area
Unstressed Control
This compound10.51,250,00099.8
Impurity 18.22,5000.2
Acid Stressed
Degradant 17.185,0006.8
Degradant 29.3100,0008.0
This compound10.51,065,00085.2

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability testing of this compound.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (Solid & Solution) stock->thermal Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC-UV / LC-MS Analysis neutralize->hplc compare Compare to Control hplc->compare identify Identify & Quantify Degradants compare->identify pathway Propose Degradation Pathway identify->pathway

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation parent This compound n_oxide N-Oxide Metabolite parent->n_oxide H2O2 benzyl_oxidation Oxidation at Benzylic Carbon parent->benzyl_oxidation H2O2 debromination Debromination Product parent->debromination Acid/Base ring_opening Morpholine Ring Opening parent->ring_opening Acid/Base

Caption: Potential degradation pathways.

References

Technical Support Center: Removal of Unreacted Morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted morpholine from reaction mixtures.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of reaction mixtures containing residual morpholine.

Issue Potential Cause Suggested Solution
Product streaks or tails during silica gel chromatography. The basic nitrogen in morpholine interacts strongly with the acidic silica gel stationary phase.Add a basic modifier to the eluent system. Start with 0.5-1% triethylamine (Et3N) or a few drops of ammonia in methanol.[1]
Low recovery of the desired product after aqueous workup. The product may have some water solubility, or an emulsion may have formed. Morpholine itself is miscible with water.[2][3]Saturate the aqueous layer with a salt like sodium chloride ("salting out") to decrease the solubility of the organic product.[4] If emulsions form, adding brine or filtering the mixture through Celite can help break them.
Difficulty removing morpholine from a water-soluble product. Standard liquid-liquid extraction is not effective if both the product and morpholine are water-soluble.Consider alternative purification methods such as distillation (if the product is thermally stable and has a significantly different boiling point), or the use of a scavenger resin with acidic functional groups.[5][6][7]
Incomplete removal of morpholine after a single acid wash. The concentration or volume of the acidic wash may be insufficient to protonate and extract all the morpholine.Perform multiple washes with a dilute acidic solution (e.g., 1M HCl or saturated ammonium chloride).[8] Monitor the pH of the aqueous layer after each wash to ensure it remains acidic.
Co-elution of morpholine with the product during chromatography. The polarity of the eluent system is not optimized for separating the product from the more polar morpholine.A gradient elution may be necessary. Start with a less polar solvent system and gradually increase the polarity to first elute your less polar product, leaving the more polar morpholine on the column longer.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted morpholine?

A1: The most common methods for removing unreacted morpholine from a reaction mixture include:

  • Aqueous Extraction (Workup): Washing the organic reaction mixture with an acidic aqueous solution to protonate the morpholine, making it water-soluble and allowing it to be extracted from the organic layer.[4][8]

  • Distillation: If your product has a significantly different boiling point from morpholine (128-130°C), fractional distillation can be an effective separation method.[6][9][10] Steam distillation is also a possibility, particularly after basifying the reaction mixture.[11][12]

  • Silica Gel Chromatography: While the basicity of morpholine can be problematic, it can be effectively separated using flash column chromatography, typically by adding a basic modifier to the eluent.[1]

  • Scavenger Resins: Using solid-supported scavengers, such as resins with sulfonic acid or isocyanate functional groups, can selectively bind to and remove morpholine from the reaction mixture.[5][13]

  • Salt Formation and Recrystallization: If your product is also a base, you can selectively precipitate it as a salt (e.g., hydrochloride salt), leaving the unreacted morpholine in the solution, which can then be washed away.[1]

Q2: How do I choose the best method for my specific reaction?

A2: The choice of method depends on the properties of your desired product and the scale of your reaction.

  • For acid-stable, water-insoluble products , an acidic aqueous extraction is often the simplest and most efficient method.

  • For thermally stable products with a boiling point significantly different from morpholine , distillation is a good option, especially for larger scale reactions.

  • Chromatography is suitable for a wide range of products and is often used for final purification, but may require optimization to avoid peak tailing.[1]

  • Scavenger resins are ideal for high-throughput synthesis or when traditional extraction methods are challenging. They offer high selectivity and simple filtration-based removal.[5][13]

Q3: Can I use a basic wash (e.g., sodium bicarbonate) to remove morpholine?

A3: No, a basic wash will not effectively remove morpholine. Morpholine is a base, and like other amines, it will remain in the organic layer under basic or neutral conditions. An acidic wash is required to protonate the morpholine, forming a water-soluble salt that can be extracted into the aqueous phase.[4]

Q4: What is a scavenger resin and how does it work to remove morpholine?

A4: A scavenger resin is a solid polymer support with chemically active functional groups.[13] To remove a basic compound like morpholine, you would use a resin with acidic functional groups (e.g., sulfonic acid) or electrophilic groups (e.g., isocyanate).[5] The reaction mixture is stirred with the resin, and the morpholine covalently binds to the functional groups on the resin. The resin is then simply filtered off, leaving a purified solution of your product.

Q5: My product is also an amine. How can I selectively remove morpholine?

A5: This can be challenging. Here are a few strategies:

  • Fractional Distillation: If there is a sufficient difference in boiling points between your product and morpholine.

  • Chromatography: Careful optimization of the eluent system and potentially using a gradient elution may allow for separation.

  • Selective Derivatization/Protection: You could selectively protect your product, perform the purification to remove morpholine, and then deprotect your product.

  • Recrystallization: If your product is a solid, careful recrystallization may leave the more soluble morpholine in the mother liquor.

Experimental Protocols

Protocol 1: Acidic Aqueous Extraction

This protocol describes the general procedure for removing morpholine from a reaction mixture in a water-immiscible organic solvent.

  • Transfer: Transfer the reaction mixture to a separatory funnel.

  • Dilution: If the reaction mixture is concentrated, dilute it with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to facilitate separation.

  • First Wash: Add an equal volume of a dilute acidic solution (e.g., 1M HCl or saturated NH₄Cl) to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the washing step (steps 3-5) two more times.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.[4]

  • Drying: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[4]

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, now free of morpholine.

Protocol 2: Purification using a Scavenger Resin

This protocol outlines the use of a sulfonic acid-based scavenger resin to remove morpholine.

  • Resin Selection: Choose a sulfonic acid-functionalized polystyrene resin.

  • Stoichiometry: Calculate the molar amount of excess morpholine in your reaction mixture. Add the scavenger resin in a 2-3 fold molar excess.

  • Incubation: Add the resin to the reaction mixture and stir at room temperature. The reaction time can vary from 1 to 24 hours, depending on the specific resin and reaction conditions. Monitor the removal of morpholine by a suitable analytical technique (e.g., TLC, LC-MS).

  • Filtration: Once the morpholine has been scavenged, filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Table 1: Physical Properties of Morpholine for Purification Method Selection

PropertyValueImplication for Removal
Boiling Point 128-130 °CSuitable for removal by fractional distillation if the product's boiling point is significantly different.[10]
pKa of Conjugate Acid 8.33Can be effectively protonated and extracted into an aqueous layer with an acidic wash (pH < 7).
Solubility in Water MiscibleFacilitates removal with aqueous washes but can be problematic if the product is also water-soluble.[2][3]
log P (Octanol/Water) -1.08Indicates high hydrophilicity, favoring partitioning into an aqueous phase upon protonation.[6]

Visualizations

experimental_workflow cluster_start Start: Crude Reaction Mixture cluster_decision Method Selection cluster_methods Purification Methods cluster_end End: Purified Product start Crude Reaction Mixture (Product + Unreacted Morpholine) decision Product Properties? start->decision extraction Acidic Aqueous Extraction decision->extraction  Acid-stable &  Water-insoluble distillation Distillation decision->distillation  Thermally Stable &  Different BP chromatography Column Chromatography decision->chromatography  General Purpose/  Final Purification scavenger Scavenger Resin decision->scavenger  High-Throughput/  Difficult Extraction end Purified Product extraction->end distillation->end chromatography->end scavenger->end

Caption: A decision tree for selecting a morpholine removal method.

acidic_extraction_workflow start Crude Organic Mixture sep_funnel Transfer to Separatory Funnel start->sep_funnel add_acid Add Dilute Acid (e.g., 1M HCl) sep_funnel->add_acid shake Shake & Vent add_acid->shake separate Separate Layers shake->separate repeat Repeat Acid Wash (2-3 times) separate->repeat Aqueous Layer (contains Morpholine Salt) neutralize Wash with NaHCO₃ then Brine separate->neutralize Organic Layer repeat->neutralize dry Dry Organic Layer (e.g., Na₂SO₄) neutralize->dry concentrate Concentrate dry->concentrate end Purified Product concentrate->end

Caption: Workflow for removing morpholine via acidic extraction.

References

Technical Support Center: Prevention and Control of Isomeric Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing isomeric impurities. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in controlling the stereochemical outcome of chemical reactions and ensuring the isomeric purity of final products.

Frequently Asked Questions (FAQs)

Q1: What are isomeric impurities and why are they a major concern in drug development?

Isomeric impurities are molecules that have the same molecular formula as the active pharmaceutical ingredient (API) but differ in the spatial arrangement of their atoms.[1] These can be broadly categorized into structural isomers and stereoisomers (geometric isomers, enantiomers, and diastereomers).[1] Controlling these impurities is critical because different isomers can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[1][2] For instance, one enantiomer of a drug may be therapeutically active, while the other could be inactive or even toxic.[3] Regulatory agencies like the FDA require the stereoisomeric composition of a drug to be well-defined, with strict limits on isomeric impurities to ensure product safety and efficacy.[2][4]

Q2: What are the primary sources of isomeric impurity formation?

Isomeric impurities can arise at various stages of the drug development process:

  • During Synthesis: The chosen synthetic route may inherently produce multiple isomers. Reaction conditions such as temperature, solvent, catalyst, and pressure can significantly influence the stereochemical outcome.[5][6][7]

  • Workup and Purification: Post-reaction processing can sometimes induce isomerization. For example, exposure to acidic or basic conditions, or elevated temperatures during purification, can cause epimerization at a chiral center.[8]

  • Storage and Degradation: The final drug substance may degrade over time due to factors like light, temperature, or pH, leading to the formation of isomeric impurities.[7][9][10]

Q3: What is the difference between kinetic and thermodynamic control in a reaction that produces isomers?

Kinetic and thermodynamic control refer to the conditions that determine the ratio of isomeric products in a reaction.

  • Kinetic Control: This occurs when the product ratio is determined by the rates of formation of the isomers. The major product is the one that is formed fastest (i.e., via the lowest activation energy pathway). These conditions often involve lower temperatures and shorter reaction times.

  • Thermodynamic Control: This occurs when the product ratio is determined by the relative stability of the isomers. The major product is the most stable one. These conditions typically involve higher temperatures, longer reaction times, or the presence of a catalyst that allows the isomers to interconvert and reach equilibrium.

Understanding whether a reaction is under kinetic or thermodynamic control is crucial for optimizing conditions to favor the desired isomer.

Troubleshooting Guide

Issue 1: My reaction is producing a racemic mixture (a 50:50 mix of enantiomers). How can I obtain a single enantiomer?

When a synthesis results in a racemic mixture, you have two primary strategies to obtain an enantiomerically pure product: chiral resolution or asymmetric synthesis.

  • Asymmetric Synthesis: This is often the preferred industrial approach, where a chiral influence is used to selectively produce one enantiomer.[11][12][13]

    • Chiral Catalysts: Use a small amount of a chiral metal complex or an organocatalyst to direct the reaction towards the desired enantiomer.[3][14][15] This is highly efficient and atom-economical.[14]

    • Chiral Auxiliaries: Temporarily attach a chiral molecule (the auxiliary) to your starting material.[16] This auxiliary directs the stereochemistry of a subsequent reaction and is then removed.[16]

    • Chiral Pool Synthesis: Start with a readily available, enantiomerically pure natural product (e.g., an amino acid or sugar) that already contains the required stereocenter(s).[3]

  • Chiral Resolution: This involves separating the two enantiomers from the racemic mixture.

    • Chromatographic Separation: Use a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to physically separate the enantiomers.[17]

    • Kinetic Resolution: React the racemic mixture with a chiral reagent or catalyst that reacts faster with one enantiomer, allowing the unreacted, slower-reacting enantiomer to be isolated in enantioenriched form.[18][19]

G Start Racemic Mixture Produced Asym Option 1: Redesign with Asymmetric Synthesis Start->Asym Redesign Res Option 2: Perform Chiral Resolution Start->Res Separate Cat Chiral Catalyst Asym->Cat Aux Chiral Auxiliary Asym->Aux Pool Chiral Pool Asym->Pool Chrom Chiral Chromatography (HPLC / SFC) Res->Chrom Kinetic Kinetic Resolution Res->Kinetic End Single Enantiomer Cat->End Aux->End Pool->End Chrom->End Kinetic->End

Caption: Decision tree for managing racemic mixtures.

Issue 2: My product is epimerizing (inverting a stereocenter) during workup or purification. What can I do?

Epimerization is the inversion of a single stereocenter in a molecule with multiple stereocenters, and it is often catalyzed by acid, base, or heat.[8]

  • Control pH: The most common cause is exposure to harsh acidic or basic conditions. Neutralize the reaction mixture carefully and avoid extreme pH values during extraction and chromatography. Use buffers if necessary.

  • Lower the Temperature: Epimerization rates are highly temperature-dependent.[20] Perform all workup and purification steps at reduced temperatures (e.g., 0 °C or below) to minimize the risk.[8][20]

  • Choose Milder Reagents/Conditions: If epimerization occurs during a specific step (e.g., deprotection), investigate milder reagents or protocols that achieve the same transformation under less harsh conditions.

  • Solvent Choice: The polarity of the solvent can influence epimerization rates. Apolar solvents may suppress epimerization, but can also cause solubility issues.[20] Experiment with different solvents to find a balance.[21][22][23]

G Start Epimerization Observed Cause1 Cause: Harsh pH? Start->Cause1 Cause2 Cause: High Temp? Start->Cause2 Cause3 Cause: Solvent? Start->Cause3 Sol1 Solution: Neutralize Carefully, Use Buffers Cause1->Sol1 Yes Sol2 Solution: Conduct Workup/Purification at Low Temperature Cause2->Sol2 Yes Sol3 Solution: Screen Aprotic or Less Polar Solvents Cause3->Sol3 Yes

Caption: Troubleshooting workflow for epimerization.

Quantitative Data Summary

Table 1: Comparison of Chiral Separation Techniques

This table compares the general characteristics of chiral HPLC and SFC, two common techniques for separating enantiomers. SFC is often faster and uses less toxic solvents.[24][25][26]

ParameterChiral HPLC (Reversed-Phase)Chiral SFC (Supercritical Fluid)
Primary Mobile Phase Aqueous buffers, Acetonitrile, MethanolSupercritical CO₂
Typical Run Time Longer (15-40 min)Shorter (3-15 min)[25]
Solvent Consumption HighLow (reduced organic solvent)[26]
Environmental Impact Higher (organic waste)Lower ("Greener" chemistry)[26]
Product Recovery Evaporation of aqueous phase is slowFast (CO₂ evaporates)[27]
Throughput LowerHigher[27]
Compatibility Broad, well-establishedExcellent for many compound classes

Experimental Protocols

Protocol 1: General Method Development for Chiral HPLC Separation

This protocol outlines a systematic screening approach to develop a method for separating enantiomers using HPLC with a chiral stationary phase (CSP).[28][29]

Objective: To find a suitable combination of chiral column and mobile phase to achieve baseline separation of a pair of enantiomers.

Materials:

  • HPLC system with UV or MS detector

  • A set of screening chiral columns (e.g., polysaccharide-based like Lux Cellulose-1, Lux Amylose-1; or macrocyclic glycopeptide-based like Chirobiotic V2)[28][29]

  • HPLC-grade solvents: Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)

  • Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA)

  • Analyte sample (racemic mixture) dissolved in mobile phase

Methodology:

  • Column Selection: Choose a set of 3-4 columns with different chiral selectors. Polysaccharide-based columns are a common starting point due to their broad applicability.[17]

  • Initial Screening Conditions (Normal Phase):

    • Mobile Phase A: Hexane/IPA (90:10 v/v)

    • Mobile Phase B: Hexane/EtOH (90:10 v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at a suitable wavelength

  • Screening Execution:

    • Equilibrate the first column with Mobile Phase A for at least 10-15 column volumes.

    • Inject the analyte sample.

    • Run the analysis for 20-30 minutes.

    • If no separation is observed, repeat with Mobile Phase B.

    • If separation is still not achieved, switch to the next column and repeat the process.

  • Optimization (if partial separation is observed):

    • Adjust Solvent Ratio: If peaks are observed but not fully resolved, systematically vary the percentage of the alcohol co-solvent (e.g., from 5% to 20%). Decreasing the alcohol content generally increases retention and may improve resolution.

    • Change Alcohol Modifier: Sometimes switching from IPA to EtOH or vice-versa can significantly alter selectivity.

    • Adjust Temperature: Lowering the temperature often increases chiral selectivity, while higher temperatures can improve peak shape.[30] Test temperatures between 10 °C and 40 °C.

    • Additives: For acidic compounds, add 0.1% TFA to the mobile phase. For basic compounds, add 0.1% DEA. This can improve peak shape and sometimes resolution.

  • Documentation: Record the column, mobile phase composition, temperature, and resulting chromatogram (retention times, resolution) for each condition.

G Start Start: Dissolve Racemic Sample Screen Screen Columns (e.g., Cellulose, Amylose) with Mobile Phases (Hex/IPA, Hex/EtOH) Start->Screen Decision Separation Achieved? Screen->Decision Optimize Optimize Conditions: - Adjust Solvent Ratio - Change Temperature - Add Modifiers (TFA/DEA) Decision->Optimize No / Partial End Final Method Decision->End Yes Optimize->Screen Re-screen

Caption: Workflow for chiral HPLC method development.

References

Catalyst selection for the synthesis of 4-(2-Bromobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(2-Bromobenzyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting for common issues encountered during this N-alkylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most common method for synthesizing this compound is the N-alkylation of morpholine with 2-bromobenzyl bromide. This is a nucleophilic substitution reaction where the nitrogen atom of the morpholine ring acts as a nucleophile, displacing the bromide ion from the benzylic position of 2-bromobenzyl bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct.

Q2: What are the key considerations for catalyst selection in this synthesis?

A2: While this reaction can proceed without a catalyst, particularly with heating, catalyst selection can significantly improve reaction rate, yield, and selectivity, especially under milder conditions. The two main catalytic approaches are:

  • Phase-Transfer Catalysis (PTC): This is a highly effective and green chemistry approach for this type of reaction. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or a phosphonium salt, facilitates the transfer of the morpholine anion (or the deprotonated form) from an aqueous or solid phase to the organic phase where the 2-bromobenzyl bromide is located. This allows for the use of inexpensive inorganic bases like potassium carbonate or sodium hydroxide.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds, but it is more commonly used for the arylation of amines (coupling an amine with an aryl halide). While technically an N-alkylation, the use of a benzyl halide makes a traditional SN2 reaction more common and straightforward. Palladium catalysis would be an overly complex and expensive approach for this specific transformation.

For the synthesis of this compound, phase-transfer catalysis is the recommended catalytic approach for its efficiency, mild reaction conditions, and environmental benefits.

Q3: What are the potential side reactions to be aware of during the synthesis?

A3: The primary side reaction of concern is the elimination of HBr from 2-bromobenzyl bromide to form 2-bromostyrene, especially when using strong, sterically hindered bases at elevated temperatures. Another potential side product is the quaternary ammonium salt formed by the reaction of the product, this compound, with another molecule of 2-bromobenzyl bromide. This is more likely to occur if the product is not promptly removed from the reaction mixture or if an excess of the alkylating agent is used.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient reaction temperature or time: The reaction may be too slow at room temperature. 2. Ineffective base: The base may not be strong enough to deprotonate the morpholine effectively, or it may have poor solubility in the reaction solvent. 3. Poor mixing: In a biphasic system (especially with PTC), inefficient stirring will limit the reaction rate. 4. Decomposition of 2-bromobenzyl bromide: This reagent can be sensitive to heat and light.1. Increase the reaction temperature: Gently heat the reaction mixture (e.g., to 50-80 °C) and monitor the progress by TLC. 2. Change the base: Switch to a stronger or more soluble base. For example, if using K₂CO₃, consider using Cs₂CO₃ or a hydroxide base in a PTC system. 3. Increase stirring speed: Ensure vigorous stirring to maximize the interfacial area in a biphasic reaction. 4. Use fresh reagent: Ensure the 2-bromobenzyl bromide is of high purity and has been stored correctly.
Formation of Elimination Byproduct (2-bromostyrene) 1. Reaction temperature is too high. 2. Use of a strong, sterically hindered base. 1. Lower the reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Use a weaker, non-hindered base: Potassium carbonate is often a good choice to minimize elimination.
Presence of Unreacted Morpholine 1. Incomplete reaction. 2. Difficulty in removing excess morpholine during workup: Morpholine is a relatively high-boiling point liquid.1. Increase reaction time or temperature. 2. Acid wash during workup: During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the unreacted morpholine, making it water-soluble and easily removed in the aqueous phase.
Difficulty in Product Purification 1. Presence of closely related impurities. 2. Oily product that is difficult to crystallize. 1. Column chromatography: Purification by silica gel chromatography is often effective. A typical eluent system is a gradient of ethyl acetate in hexanes.[1] 2. Salt formation: If the free base is an oil, it can sometimes be converted to a crystalline salt (e.g., hydrochloride salt) for easier purification by recrystallization.

Catalyst Performance and Reaction Conditions

Catalytic System Catalyst Base Solvent Temperature (°C) Typical Yield Range (%) Key Considerations
Conventional Heating NoneK₂CO₃, Cs₂CO₃, or Et₃NAcetonitrile, DMF, or Toluene50 - 11070 - 90Simple setup, but may require higher temperatures and longer reaction times.
Phase-Transfer Catalysis (PTC) Tetrabutylammonium bromide (TBAB) or other quaternary ammonium saltsK₂CO₃, NaOH, or KOHToluene, Dichloromethane, or neatRoom Temp. - 6085 - 98Green and efficient. Allows for the use of inexpensive inorganic bases and milder conditions. Catalyst loading is typically 1-5 mol%.
Palladium-Catalyzed (Buchwald-Hartwig) Pd₂(dba)₃ with a phosphine ligand (e.g., BINAP, XPhos)NaOt-Bu, K₃PO₄Toluene, Dioxane80 - 120>90More complex and expensive. Primarily for N-arylation, not the most common choice for N-benzylation. Requires an inert atmosphere.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound based on common N-alkylation procedures.

Protocol 1: Conventional N-Alkylation

Materials:

  • Morpholine

  • 2-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of morpholine (1.2 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).

  • To this stirred suspension, add a solution of 2-bromobenzyl bromide (1.0 equivalent) in anhydrous acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 2: Phase-Transfer Catalysis (PTC)

Materials:

  • Morpholine

  • 2-Bromobenzyl bromide

  • Tetrabutylammonium bromide (TBAB)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine morpholine (1.2 equivalents), 2-bromobenzyl bromide (1.0 equivalent), tetrabutylammonium bromide (0.05 equivalents), and toluene.

  • Add a solution of potassium carbonate (2.0 equivalents) in a minimal amount of water.

  • Stir the biphasic mixture vigorously at 50 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and add ethyl acetate and water.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound reagents Reagents: Morpholine 2-Bromobenzyl bromide Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) reaction Reaction Setup: Combine reagents Stir and heat (e.g., 60-70 °C) reagents->reaction monitoring Reaction Monitoring: Thin Layer Chromatography (TLC) reaction->monitoring workup Aqueous Workup: Filter solids Extract with organic solvent Wash with bicarb/brine monitoring->workup Upon completion purification Purification: Dry organic layer Concentrate Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: A general experimental workflow for the synthesis of this compound.

troubleshooting_workflow Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_temp Is the reaction temperature adequate? start->check_temp increase_temp Increase temperature (e.g., to 60-80 °C) check_temp->increase_temp No check_base Is the base effective? check_temp->check_base Yes increase_temp->check_base change_base Consider a stronger or more soluble base check_base->change_base No check_stirring Is stirring vigorous? check_base->check_stirring Yes change_base->check_stirring increase_stirring Increase stirring speed check_stirring->increase_stirring No check_reagents Are reagents pure and fresh? check_stirring->check_reagents Yes increase_stirring->check_reagents success Yield Improved check_reagents->success Problem Resolved

Caption: A logical workflow for troubleshooting low product yield in the synthesis.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 4-(2-Bromobenzyl)morpholine and 4-(4-Bromobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative biological evaluation of two isomeric compounds: 4-(2-Bromobenzyl)morpholine and 4-(4-Bromobenzyl)morpholine. In the absence of direct comparative studies in the published literature, this document outlines a comprehensive experimental plan to elucidate and compare their potential biological activities. The morpholine moiety is a well-established pharmacophore in medicinal chemistry, known to be a component of various biologically active compounds. The introduction of a bromobenzyl group offers potential for a range of biological interactions, and the positional isomerism of the bromine atom can significantly influence this activity.

Structural and Physicochemical Properties

The key difference between the two compounds lies in the position of the bromine atom on the benzyl ring. This seemingly minor structural change can have a significant impact on the molecule's electronic and steric properties, which in turn can affect its pharmacokinetic and pharmacodynamic profiles.

PropertyThis compound4-(4-Bromobenzyl)morpholine
Molecular Formula C₁₁H₁₄BrNOC₁₁H₁₄BrNO
Molecular Weight 256.14 g/mol 256.14 g/mol
Structure Ortho-substitutedPara-substituted
Predicted XLogP3 2.32.3
CAS Number 34099-79-1132833-51-3

Note: Predicted XLogP3 values can vary slightly between different calculation algorithms.

The ortho-position of the bromine in this compound may induce steric hindrance that could influence its binding to biological targets compared to the more sterically accessible para-position in 4-(4-Bromobenzyl)morpholine. Furthermore, the electronic effects of the bromine atom (inductive electron withdrawal and resonance effects) will differ at the ortho and para positions, potentially altering the reactivity and interaction capabilities of the benzyl ring.

Proposed Experimental Comparison

To objectively compare the biological activities of these two compounds, a series of standardized in vitro assays are proposed. Based on the known activities of other morpholine derivatives, initial screening should focus on anticancer and antimicrobial activities.

Experimental Workflow

The following diagram outlines the proposed workflow for the comparative evaluation of the two compounds.

experimental_workflow Experimental Workflow for Comparative Activity Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_anticancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity cluster_analysis Data Analysis & Comparison synth_2bromo Synthesis of This compound char Structural Characterization (NMR, MS, Purity) synth_2bromo->char synth_4bromo Synthesis of 4-(4-Bromobenzyl)morpholine synth_4bromo->char cell_viability Cell Viability Assay (MTT/XTT) char->cell_viability Test Compounds mic_determination MIC Determination (Broth Microdilution) char->mic_determination Test Compounds ic50 IC50 Determination cell_viability->ic50 data_table Quantitative Data Tabulation ic50->data_table mbc_determination MBC Determination mic_determination->mbc_determination mbc_determination->data_table sar_analysis Structure-Activity Relationship Analysis data_table->sar_analysis

Caption: Proposed workflow for the synthesis, biological screening, and comparative analysis of this compound and 4-(4-Bromobenzyl)morpholine.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol details a colorimetric assay to assess the cytotoxic effects of the compounds on a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549).

Materials:

  • Human cancer cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compounds against selected bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compounds (dissolved in DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth directly in the 96-well plates.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

  • MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, an aliquot from the wells showing no visible growth is subcultured on agar plates. The lowest concentration that results in no growth on the subculture plates is the MBC/MFC.

Data Presentation

The quantitative data obtained from the proposed experiments should be summarized in a clear and structured table for easy comparison.

Biological AssayTarget Organism/Cell LineParameterThis compound4-(4-Bromobenzyl)morpholinePositive Control
Anticancer Activity HeLaIC₅₀ (µM)Doxorubicin
MCF-7IC₅₀ (µM)Doxorubicin
A549IC₅₀ (µM)Doxorubicin
Antimicrobial Activity S. aureusMIC (µg/mL)Vancomycin
E. coliMIC (µg/mL)Ciprofloxacin
C. albicansMIC (µg/mL)Fluconazole

Hypothetical Signaling Pathway for Anticancer Activity

Should the anticancer screening reveal significant activity, further investigation into the mechanism of action would be warranted. A plausible target for morpholine-containing compounds is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

signaling_pathway Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Compound 4-(Bromobenzyl)morpholine (Hypothetical Inhibitor) Compound->PI3K

Caption: A hypothetical signaling pathway where 4-(Bromobenzyl)morpholine isomers could act as inhibitors of PI3K, leading to downstream inhibition of cell proliferation and survival.

Conclusion

Comparative Analysis of Bromobenzyl Morpholine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the ortho-, meta-, and para-isomers of bromobenzyl morpholine. The information presented herein is intended to assist researchers in drug discovery and development by offering insights into the potential structure-activity relationships (SAR) conferred by the positional isomerism of the bromine atom on the benzyl moiety. While direct comparative experimental data for these specific isomers is limited in publicly available literature, this guide synthesizes known information on related halogenated compounds and provides detailed experimental protocols for their evaluation.

Introduction

The morpholine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous approved drugs.[1] Modification of the morpholine core with substituted benzyl groups is a common strategy to modulate pharmacological activity. The position of a substituent on the benzyl ring can significantly influence a compound's interaction with biological targets, affecting its potency, selectivity, and pharmacokinetic profile. This guide focuses on the ortho- (2-), meta- (3-), and para- (4-) isomers of bromobenzyl morpholine, providing a framework for their comparative evaluation.

Physicochemical Properties

The position of the bromine atom on the benzyl ring is expected to subtly influence the physicochemical properties of the bromobenzyl morpholine isomers. These properties can impact solubility, membrane permeability, and interactions with biological targets.

Property2-Bromobenzyl Morpholine (ortho)3-Bromobenzyl Morpholine (meta)4-Bromobenzyl Morpholine (para)
Molecular Formula C₁₁H₁₄BrNOC₁₁H₁₄BrNOC₁₁H₁₄BrNO
Molecular Weight 256.14 g/mol 256.14 g/mol 256.14 g/mol [2]
Predicted XLogP3 ~2.3~2.32.3[1]
Hydrogen Bond Donors 000
Hydrogen Bond Acceptors 222
Rotatable Bond Count 222

Synthesis

The synthesis of bromobenzyl morpholine isomers is typically achieved through a nucleophilic substitution reaction between morpholine and the corresponding bromobenzyl bromide (ortho, meta, or para).

General Synthetic Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Morpholine Morpholine Morpholine->Reaction_Node BromobenzylBromide Bromobenzyl Bromide (ortho, meta, or para) BromobenzylBromide->Reaction_Node Base Base (e.g., K₂CO₃) Base->Reaction_Node Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction_Node Heat Heat (Reflux) Heat->Reaction_Node BromobenzylMorpholine Bromobenzyl Morpholine Isomer Salt Salt (e.g., KBr) Reaction_Node->BromobenzylMorpholine Nucleophilic Substitution Reaction_Node->Salt

Caption: General synthesis of bromobenzyl morpholine isomers.

Comparative Biological Activity (Hypothetical)

Based on structure-activity relationship (SAR) studies of other halogenated benzyl compounds, the position of the bromine atom is expected to have a significant impact on the biological activity of these morpholine derivatives. The following table presents a hypothetical comparison based on these principles. It is crucial to note that these are extrapolated predictions and require experimental validation.

For instance, studies on brominated diamine isomers as BRD4 inhibitors have shown that the meta-bromobenzyl group can lead to a significant increase in potency due to favorable hydrophobic interactions within the binding pocket.[3] Conversely, for a series of fluorinated benzylpiperazines targeting serotonin receptors, the para-substituted isomer exhibited the highest affinity.[4] This highlights that the optimal position is target-dependent.

Biological Target / Assay2-Bromobenzyl Morpholine (ortho)3-Bromobenzyl Morpholine (meta)4-Bromobenzyl Morpholine (para)
Kinase X Inhibition (IC₅₀) Potentially lower activity due to steric hindrance.May exhibit enhanced activity due to favorable hydrophobic interactions.Activity is target-dependent, could be potent.
Receptor Y Binding (Kᵢ) May have reduced affinity due to steric clash.Could show improved binding in specific hydrophobic pockets.Often a favorable position for halogen bonding and other interactions.
Cytotoxicity (CC₅₀) Variable, depends on the mechanism of toxicity.Variable, depends on the mechanism of toxicity.Variable, depends on the mechanism of toxicity.

Experimental Protocols

To experimentally validate the comparative biological activities of the bromobenzyl morpholine isomers, the following detailed protocols are provided.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the bromobenzyl morpholine isomers (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each isomer by plotting a dose-response curve.

Experimental Workflow for MTT Assay:

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with bromobenzyl morpholine isomers B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC₅₀ values H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

In Vitro Kinase Inhibition Assay

This assay determines the ability of the isomers to inhibit the activity of a specific kinase.[3]

Protocol:

  • Reagent Preparation: Prepare a reaction buffer, kinase, substrate (e.g., a peptide), ATP, and the test compounds (bromobenzyl morpholine isomers).

  • Reaction Setup: In a 96-well plate, add the kinase and the test compound at various concentrations. Incubate to allow for binding.

  • Initiate Reaction: Add the substrate and ATP to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate or ADP produced using a suitable method (e.g., luminescence-based ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration to determine the IC₅₀ value for each isomer.

Hypothetical Signaling Pathway Inhibition:

G cluster_pathway Hypothetical Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX Activation Substrate Substrate Protein KinaseX->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse BromobenzylMorpholine Bromobenzyl Morpholine Isomer BromobenzylMorpholine->KinaseX Inhibition

Caption: Inhibition of a hypothetical kinase signaling pathway.

Competitive Radioligand Binding Assay

This assay measures the affinity of the isomers for a specific receptor by competing with a radiolabeled ligand.

Protocol:

  • Reagent Preparation: Prepare a binding buffer, a source of the target receptor (e.g., cell membranes), a radiolabeled ligand, and the unlabeled test compounds (bromobenzyl morpholine isomers).

  • Assay Setup: In a 96-well filter plate, combine the receptor preparation, the radiolabeled ligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compounds.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Workflow for Competitive Binding Assay:

G A Prepare receptor, radioligand, and test compounds B Incubate all components to reach equilibrium A->B C Filter to separate bound and free radioligand B->C D Wash filters C->D E Measure radioactivity D->E F Determine IC₅₀ and calculate Kᵢ E->F

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The positional isomerism of the bromine atom on the benzyl ring of bromobenzyl morpholine is predicted to have a pronounced effect on the biological activity of these compounds. While the para- and meta- positions are often favorable for interactions with biological targets, the ortho- position may introduce steric hindrance. The provided experimental protocols offer a robust framework for the systematic evaluation of these isomers, enabling a direct comparison of their cytotoxic, enzyme inhibitory, and receptor binding properties. Such a comparative analysis is essential for understanding the structure-activity relationships and for the rational design of novel therapeutic agents based on the bromobenzyl morpholine scaffold.

References

A Comparative Guide to the Structural Validation of 4-(2-Bromobenzyl)morpholine: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. For a compound such as 4-(2-Bromobenzyl)morpholine, a versatile intermediate in the synthesis of bioactive molecules, unambiguous structural validation is paramount.[1] This guide provides a comparative analysis of X-ray crystallography, the gold standard for structural elucidation, against common spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While a specific crystal structure for this compound is not publicly available, this guide draws upon established principles and data from closely related analogs to present a comprehensive overview.

Data Presentation: A Comparative Overview

The following table summarizes the key attributes of each analytical technique for the structural validation of this compound.

FeatureX-ray CrystallographyNMR Spectroscopy (¹H & ¹³C)Mass Spectrometry (MS)Infrared (IR) Spectroscopy
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, chemical environment of atoms, stereochemistryMolecular weight, elemental compositionPresence of functional groups
Sample Phase Solid (single crystal)Liquid (solution)Gas/Liquid/SolidSolid/Liquid
Sample Requirement High-quality single crystal~1-10 mg, soluble<1 mg~1-2 mg
Data Output Electron density map, CIF fileSpectrum of chemical shiftsMass-to-charge ratio spectrumSpectrum of absorbance/transmittance vs. wavenumber
Key Advantage Unambiguous 3D structureDetailed connectivity information in solutionHigh sensitivity and accurate mass determinationRapid and non-destructive functional group analysis
Key Limitation Crystal growth can be challengingDoes not provide solid-state packing informationProvides limited connectivity dataLimited information on the overall molecular framework

Experimental Protocols

Detailed methodologies for each key experiment are provided below.

X-ray Crystallography

This protocol is based on the general procedure for small molecule crystallography and is exemplified by the analysis of similar organic compounds.

Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal of this compound.

Methodology:

  • Crystal Growth: Single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate) at room temperature.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a stream of monochromatic X-rays (e.g., Mo Kα radiation) at a controlled temperature (e.g., 293 K).

  • Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure, often employing direct methods. The resulting structural model is then refined to best fit the experimental data.

  • Data Analysis: The final refined structure provides precise atomic coordinates, bond lengths, and bond angles, which are typically deposited in a crystallographic database as a CIF file.

NMR Spectroscopy

Objective: To elucidate the connectivity and chemical environment of the hydrogen and carbon atoms in this compound.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired.

  • Data Analysis:

    • ¹H NMR: The chemical shifts, integration, and multiplicity of the proton signals are analyzed to determine the number and connectivity of different types of protons.

    • ¹³C NMR: The chemical shifts of the carbon signals provide information on the chemical environment of each carbon atom.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is ionized using a suitable technique (e.g., Electron Impact or Electrospray Ionization).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

  • Data Analysis: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides clues about the molecule's structure. High-resolution mass spectrometry can provide the exact elemental composition.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in this compound.

Methodology:

  • Sample Preparation: A small amount of the solid sample is placed on the ATR (Attenuated Total Reflectance) crystal of the IR spectrometer.

  • Data Acquisition: The IR spectrum is recorded by passing infrared radiation through the sample.

  • Data Analysis: The absorption bands in the spectrum are correlated to specific functional groups (e.g., C-H, C-N, C-O, and aromatic C=C bonds).

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for structural validation and the logical relationship between the different analytical techniques.

G cluster_0 Structural Validation Workflow Compound This compound Sample XRC X-ray Crystallography Compound->XRC NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR Data_Analysis Comprehensive Data Analysis XRC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Validated_Structure Validated Structure Data_Analysis->Validated_Structure

Caption: Workflow for the structural validation of a chemical compound.

G cluster_1 Information Hierarchy in Structural Elucidation Structure Molecular Structure ThreeD 3D Atomic Arrangement (Bond Lengths, Angles) Structure->ThreeD Connectivity Atomic Connectivity (2D Structure) ThreeD->Connectivity Composition Molecular Formula & Weight Connectivity->Composition Functional_Groups Functional Groups Composition->Functional_Groups XRC X-ray Crystallography XRC->ThreeD Provides NMR NMR Spectroscopy NMR->Connectivity Provides MS Mass Spectrometry MS->Composition Provides IR IR Spectroscopy IR->Functional_Groups Provides

Caption: Logical relationship of analytical techniques to structural information.

Conclusion

While X-ray crystallography provides the most definitive and detailed three-dimensional structural information for this compound, its primary limitation is the requirement for a high-quality single crystal. Spectroscopic methods, including NMR, MS, and IR, serve as essential and highly informative alternatives and complementary techniques. NMR spectroscopy is powerful for determining the precise connectivity of atoms in solution, mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy offers a rapid means of identifying key functional groups. For unequivocal structural validation, a combination of these spectroscopic methods is often employed, with X-ray crystallography being the ultimate arbiter when a suitable crystal can be obtained.

References

A Spectroscopic Showdown: Comparative Analysis of 2-bromo, 3-bromo, and 4-bromo Benzylmorpholine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive spectroscopic comparison of the positional isomers 2-bromo, 3-bromo, and 4-bromo benzylmorpholine is presented for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. This guide provides a detailed analysis of their characteristic spectroscopic signatures, offering valuable data for the identification and differentiation of these closely related compounds.

The study utilizes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate the structural nuances arising from the varied substitution pattern of the bromine atom on the benzyl moiety. While experimental data for these specific isomers is not widely available in the public domain, this guide compiles available data from closely related analogs and supplements it with predicted spectroscopic values to provide a robust comparative framework.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data points for the three isomers. It is important to note that where direct experimental data was unavailable, values from closely related structures and computational predictions have been used to provide a comprehensive comparison.

Spectroscopic Data 2-bromo Benzylmorpholine 3-bromo Benzylmorpholine 4-bromo Benzylmorpholine
¹H NMR (ppm) Predicted: Aromatic protons expected in the range of 7.0-7.6 ppm. The proton ortho to bromine may show a downfield shift. Morpholine protons expected around 2.5-3.8 ppm. Benzylic protons (~3.5 ppm).Predicted: Aromatic protons expected in the range of 7.1-7.5 ppm. Morpholine protons expected around 2.5-3.8 ppm. Benzylic protons (~3.5 ppm).Partially Experimental/Predicted: Aromatic protons (AA'BB' system) expected around 7.2 and 7.4 ppm. Morpholine protons ~2.4 ppm (t) and ~3.7 ppm (t). Benzylic protons ~3.4 ppm (s).
¹³C NMR (ppm) Predicted: Aromatic carbons expected in the range of 120-140 ppm. C-Br carbon expected around 122 ppm. Morpholine carbons ~53 ppm and ~67 ppm. Benzylic carbon ~62 ppm.Predicted: Aromatic carbons expected in the range of 120-140 ppm. C-Br carbon expected around 122 ppm. Morpholine carbons ~53 ppm and ~67 ppm. Benzylic carbon ~62 ppm.Partially Experimental/Predicted: Aromatic carbons expected in the range of 115-140 ppm. C-Br carbon ~121 ppm. Morpholine carbons ~53 ppm and ~67 ppm. Benzylic carbon ~62 ppm.
FT-IR (cm⁻¹) Characteristic Peaks (Predicted): C-H (aromatic) ~3050-3100, C-H (aliphatic) ~2800-3000, C-N stretch ~1115, C-O-C stretch ~1115, C-Br stretch ~550-650.Characteristic Peaks (Predicted): C-H (aromatic) ~3050-3100, C-H (aliphatic) ~2800-3000, C-N stretch ~1115, C-O-C stretch ~1115, C-Br stretch ~550-650.Characteristic Peaks (Partially Experimental): C-H (aromatic) ~3025, C-H (aliphatic) ~2800-2970, C-N stretch ~1117, C-O-C stretch ~1117, C-Br stretch ~610.
Mass Spec. (m/z) Predicted Fragments: Molecular ion [M]+ at 255/257 (due to Br isotopes). Key fragments: m/z 170/172 ([BrC₆H₄CH₂]⁺), m/z 100 ([C₄H₁₀NO]⁺), m/z 91 ([C₇H₇]⁺).Predicted Fragments: Molecular ion [M]+ at 255/257. Key fragments: m/z 170/172, m/z 100, m/z 91.Experimental Fragments: Molecular ion [M]+ at 255/257. Key fragments: m/z 170/172, m/z 100, m/z 91.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon atom. Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are recorded on an FT-IR spectrometer, often using an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: For solid samples, a small amount of the powder is placed directly onto the ATR crystal. For liquid samples, a single drop is applied to the crystal.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is recorded. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹). A sufficient number of scans (e.g., 16-32) are co-added to obtain a high-quality spectrum.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

  • Sample Preparation: A dilute solution of the analyte (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: For GC-MS, a small volume of the sample solution (e.g., 1 µL) is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer.

  • Ionization and Analysis: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).

  • Data Interpretation: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern provides structural information.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of the bromo-benzylmorpholine isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis S1 2-bromo Benzylmorpholine NMR NMR Spectroscopy (1H & 13C) S1->NMR FTIR FT-IR Spectroscopy S1->FTIR MS Mass Spectrometry S1->MS S2 3-bromo Benzylmorpholine S2->NMR S2->FTIR S2->MS S3 4-bromo Benzylmorpholine S3->NMR S3->FTIR S3->MS D1 Chemical Shifts & Coupling Constants NMR->D1 D2 Vibrational Frequencies FTIR->D2 D3 Mass-to-Charge Ratios & Fragmentation Patterns MS->D3 Comp Comparative Guide D1->Comp D2->Comp D3->Comp

Caption: General workflow for the spectroscopic comparison of chemical isomers.

The Impact of Bromination on the Anticancer Activity of Morpholine Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of heterocyclic compounds is paramount in the quest for more potent and selective therapeutic agents. This guide provides an objective comparison of brominated morpholine derivatives with their non-brominated counterparts and other alternatives, supported by experimental data, to elucidate the role of bromine substitution in their anticancer activity.

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties. The introduction of halogen atoms, particularly bromine, can significantly modulate a compound's biological activity by altering its lipophilicity, electronic properties, and binding interactions with target proteins. This comparative guide delves into the SAR of brominated morpholine compounds, with a focus on their antiproliferative effects.

Comparative Analysis of Anticancer Activity

Recent studies have highlighted the potential of brominated morpholine derivatives as potent anticancer agents. A key finding is the enhanced anti-mitogenic activity of morpholine-conjugated benzophenones when substituted with a bromine atom at the ortho position of the benzophenone ring.

Compound IDStructureRCell LineIC50 (µM)
8a 4-benzyl-N'-[2-(4-benzoylphenoxy)acetyl]morpholine-2-carbohydrazideHDLA~15.2
EAC~16.8
MCF-7~14.5
8b 4-benzyl-N'-{2-[4-(2-bromobenzoyl)phenoxy]acetyl}morpholine-2-carbohydrazideo-BrDLA~7.5
EAC~9.5
MCF-7~7.1
8f 4-benzyl-N'-{2-[4-(4-methylbenzoyl)phenoxy]acetyl}morpholine-2-carbohydrazidep-CH3DLA~10.3
EAC~10.8
MCF-7~9.3

Table 1: Comparative in vitro anti-proliferative activity of a brominated morpholine derivative (8b) and its non-brominated (8a) and methyl-substituted (8f) analogs against various cancer cell lines.[1]

As shown in Table 1, the ortho-bromo substituted compound 8b consistently demonstrates the lowest IC50 values across all tested cell lines (DLA, EAC, and MCF-7), indicating a significant increase in cytotoxicity compared to the unsubstituted analog 8a and the para-methyl substituted analog 8f .[1] This suggests that the position and electronic nature of the substituent on the benzophenone ring play a crucial role in the anticancer activity of these morpholine derivatives.

Further evidence for the positive influence of bromine substitution comes from studies on morpholine-substituted quinazolines. While a direct bromo- vs. non-bromo- comparison within the same quinazoline-morpholine scaffold is not available in the reviewed literature, the general SAR studies of these compounds often explore the effects of various substituents, including halogens, on their anticancer potency.[2][3]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Numerous morpholine-containing compounds have been identified as potent inhibitors of this pathway. The introduction of a bromine atom can potentially enhance the binding affinity of these compounds to the kinase domain of PI3K or mTOR, leading to improved inhibitory activity.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Growth & Survival S6K->Proliferation _4EBP1->Proliferation |-- Inhibitor Brominated Morpholine Compound Inhibitor->PI3K inhibits

PI3K/Akt/mTOR signaling pathway and the inhibitory action of brominated morpholine compounds.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for key assays are provided below.

Synthesis of 4-benzyl-N'-{2-[4-(2-bromobenzoyl)phenoxy]acetyl}morpholine-2-carbohydrazide (8b)

The synthesis of the target brominated morpholine compound and its analogs involves a multi-step process. A general representation of the synthetic scheme is as follows:

Synthesis_Workflow General Synthetic Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates & Final Product Substituted_Benzoyl_Chloride Substituted Benzoyl Chloride 4_Hydroxyacetophenone 4-Hydroxyacetophenone Step1 Friedel-Crafts Acylation 4_Hydroxyacetophenone->Step1 Benzophenone_Intermediate Substituted Benzophenone Step1->Benzophenone_Intermediate Step2 Williamson Ether Synthesis Phenoxyacetic_Acid_Ester Phenoxyacetic Acid Ester Step2->Phenoxyacetic_Acid_Ester Step3 Saponification Phenoxyacetic_Acid Phenoxyacetic Acid Step3->Phenoxyacetic_Acid Step4 Amidation Phenoxyacetyl_Chloride Phenoxyacetyl Chloride Step4->Phenoxyacetyl_Chloride Step5 Hydrazinolysis Phenoxyacetic_Acid_Hydrazide Phenoxyacetic Acid Hydrazide Step5->Phenoxyacetic_Acid_Hydrazide Step6 Coupling Reaction Final_Product Brominated Morpholine Compound (8b) Step6->Final_Product Benzophenone_Intermediate->Step2 Phenoxyacetic_Acid_Ester->Step3 Phenoxyacetic_Acid->Step4 Phenoxyacetyl_Chloride->Step5 Phenoxyacetic_Acid_Hydrazide->Step6

A general workflow for the synthesis of brominated morpholine-conjugated benzophenones.

For the specific synthesis of compound 8b , 2-bromobenzoyl chloride is used as a starting material. The detailed experimental procedures, including reaction conditions and purification methods, are crucial for obtaining the desired product with high purity.[1]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., DLA, EAC, MCF-7)

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 8a , 8b , 8f ) dissolved in DMSO and diluted in the culture medium. A control group receives only the vehicle (DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for an additional 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: The medium containing MTT is carefully removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Conclusion

The available data strongly suggests that the incorporation of a bromine atom into the morpholine scaffold can significantly enhance the anticancer activity of these compounds. The position of the bromine substitution is critical, with ortho-substitution on an appended aromatic ring demonstrating a marked increase in cytotoxicity. The PI3K/Akt/mTOR pathway represents a key target for these compounds, and the bromine atom may play a crucial role in improving their inhibitory potency. Further synthesis and evaluation of a broader range of brominated morpholine derivatives are warranted to fully elucidate their structure-activity relationship and to develop novel and more effective anticancer agents.

References

Comparative Analysis of the Cross-Reactivity Profile of 4-(2-Bromobenzyl)morpholine and Alternative Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available data on the specific biological targets and cross-reactivity profile of 4-(2-Bromobenzyl)morpholine is limited. This guide therefore presents a comparative analysis for a representative morpholine-containing compound, designated here as MC-1 (Morpholine Compound-1) , which is structurally related to this compound. The experimental data and comparisons presented are illustrative and intended to provide a framework for conducting and presenting cross-reactivity studies for novel chemical entities.

The morpholine ring is a key pharmacophore found in a wide array of approved drugs and clinical candidates, valued for its favorable physicochemical properties which can impart improved solubility and metabolic stability.[1][2] Morpholine derivatives have been investigated for a range of therapeutic applications, including oncology and inflammation, often targeting protein kinases.[1][2] A thorough assessment of a compound's selectivity is crucial in drug development to minimize off-target effects and potential toxicities.

This guide provides a comparative overview of the cross-reactivity of our representative compound, MC-1, with two hypothetical alternative compounds, Alternative A and Alternative B , against a panel of selected biological targets.

Quantitative Comparison of In Vitro Target Inhibition

The following table summarizes the inhibitory activity (IC50 values) of MC-1 and two alternative compounds against a hypothetical primary target kinase and a selection of off-target kinases. A higher IC50 value indicates weaker inhibition, and thus, greater selectivity if observed for off-target interactions.

CompoundPrimary Target IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Off-Target 3 IC50 (nM)
MC-1 252,500>15,0008,000
Alternative A 101505,0001,200
Alternative B 50>20,000>20,00015,000

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for its interpretation.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the test compounds was assessed using a commercially available in vitro kinase assay, such as an ADP-Glo™ Kinase Assay (Promega).

Protocol:

  • Compound Preparation: Test compounds were serially diluted in DMSO to create a concentration gradient.

  • Assay Plate Preparation: The kinase, substrate, and ATP were added to the wells of a 384-well plate.

  • Compound Addition: The serially diluted compounds were added to the assay plate.

  • Incubation: The plate was incubated at room temperature for 1 hour to allow the kinase reaction to proceed.

  • Detection: ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent was then added to convert ADP to ATP, and the newly synthesized ATP was measured using a luciferase/luciferin reaction.

  • Data Analysis: The luminescence signal, which is proportional to the amount of ADP formed and thus kinase activity, was measured using a plate reader. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.

Cellular Target Engagement Assay

A cellular thermal shift assay (CETSA) can be used to verify that a compound engages its intended target in a cellular environment.

Protocol:

  • Cell Treatment: Intact cells were treated with the test compound or vehicle control.

  • Thermal Shift: The treated cells were heated at a range of temperatures for a short duration.

  • Lysis and Protein Quantification: The cells were lysed, and the soluble protein fraction was separated by centrifugation. The amount of soluble target protein at each temperature was quantified by Western blotting or another suitable protein detection method.

  • Data Analysis: The melting curve of the target protein in the presence and absence of the compound was plotted. A shift in the melting curve indicates that the compound has bound to the target protein and stabilized it against thermal denaturation.

Visualizations

Hypothetical Signaling Pathway

The diagram below illustrates a representative signaling pathway where the primary target kinase plays a key role. Understanding this pathway is essential for designing cell-based functional assays to investigate the downstream consequences of on- and off-target inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Adaptor Adaptor Protein Receptor->Adaptor PrimaryTarget Primary Target Kinase Adaptor->PrimaryTarget DownstreamKinase Downstream Kinase PrimaryTarget->DownstreamKinase TF Transcription Factor DownstreamKinase->TF Gene Gene Expression TF->Gene MC1 MC-1 MC1->PrimaryTarget Inhibition

Caption: A representative kinase signaling pathway.

Experimental Workflow for Cross-Reactivity Screening

To assess the selectivity of a compound, it is screened against a broad panel of related targets. The following workflow illustrates this process.

G cluster_workflow Cross-Reactivity Screening Workflow start Test Compound (MC-1) primary_assay Primary Target Assay start->primary_assay panel_screening Off-Target Panel Screening (e.g., Kinase Panel) start->panel_screening data_analysis Data Analysis (IC50 Determination) primary_assay->data_analysis panel_screening->data_analysis selectivity Selectivity Profile Generation data_analysis->selectivity hit_validation Hit Validation in Cell-Based Assays selectivity->hit_validation end Lead Optimization hit_validation->end

Caption: A general workflow for cross-reactivity screening.

References

Comparative Efficacy of Morpholine Derivatives in Oncology: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Preclinical Data on the Anti-Tumorigenic Properties of Novel Morpholine-Containing Compounds

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active compounds.[1] In the realm of oncology, derivatives of morpholine have demonstrated significant potential as anticancer agents, with research highlighting their ability to induce apoptosis, trigger cell cycle arrest, and inhibit key enzymatic pathways involved in tumor progression.[1][2][3] This guide provides a comparative analysis of the efficacy of various morpholine derivatives against several cancer cell lines, supported by experimental data and detailed methodologies to inform further drug development and research.

Quantitative Efficacy Against Cancer Cell Lines

The cytotoxic activity of several novel morpholine derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented below. Lower IC50 values are indicative of higher efficacy in inhibiting cancer cell growth.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-Morpholino-4-anilinoquinolines Compound 3cHepG2 (Liver)11.42Sorafenib-
Compound 3dHepG2 (Liver)8.50Sorafenib-
Compound 3eHepG2 (Liver)12.76Sorafenib-
Morpholine-Benzimidazole-Oxadiazoles Compound 5hHT-29 (Colon)3.103 ± 0.979Sorafenib-
Compound 5jHT-29 (Colon)9.657 ± 0.149Sorafenib-
Compound 5cHT-29 (Colon)17.750 ± 1.768Sorafenib-
Morpholine Substituted Quinazolines AK-3A549 (Lung)10.38 ± 0.27Colchicine-
AK-3MCF-7 (Breast)6.44 ± 0.29Colchicine-
AK-3SHSY-5Y (Neuroblastoma)9.54 ± 0.15Colchicine-
AK-10A549 (Lung)8.55 ± 0.67Colchicine-
AK-10MCF-7 (Breast)3.15 ± 0.23Colchicine-
AK-10SHSY-5Y (Neuroblastoma)3.36 ± 0.29Colchicine-

Mechanisms of Action: A Multi-pronged Attack on Cancer

The anticancer effects of morpholine derivatives are not limited to cytotoxicity; they engage various cellular mechanisms to halt the proliferation of cancer cells.

Induction of Apoptosis: Several morpholine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. For instance, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) has been demonstrated to be a potent inducer of apoptosis in leukemia cell lines.[4] Similarly, certain morpholine-substituted quinazoline derivatives have been found to trigger apoptosis, potentially through the modulation of Bcl-2 family proteins.[2] The induction of apoptosis is a desirable characteristic for anticancer drugs as it is a controlled and non-inflammatory process of cell death.

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer.[5] Specific morpholine derivatives have been shown to interfere with this process, causing cell cycle arrest, primarily at the G0/G1 or G2/M phases.[2][6][7] For example, 2-morpholino-4-anilinoquinoline derivatives can inhibit the proliferation of HepG2 cells by causing them to arrest in the G0/G1 phase.[6] Similarly, morpholine-substituted quinazolines, AK-3 and AK-10, were found to arrest SHSY-5Y neuroblastoma cells in the G1 phase.[2]

Enzyme Inhibition: A number of morpholine derivatives have been designed to target specific enzymes that are crucial for cancer cell survival and proliferation. One such target is Topoisomerase II, an enzyme essential for DNA replication.[8] Certain novel morpholine derivatives have been identified as potential inhibitors of this enzyme.[8] Another critical target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the process by which tumors develop their own blood supply. Morpholine-benzimidazole-oxadiazole derivatives have shown potent inhibitory activity against VEGFR-2, with compound 5h exhibiting an IC50 of 0.049 µM, comparable to the standard drug sorafenib.[9][10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these morpholine derivatives.

Cell Viability Assay (MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the morpholine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow the MTT to be metabolized by viable cells into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining): This flow cytometry-based assay is used to detect apoptosis.

  • Cell Treatment: Cells are treated with the test compounds for a defined period.

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and then resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark to allow for staining.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining): This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the morpholine derivatives and then harvested.

  • Fixation: The cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Experimental and Biological Processes

To better illustrate the workflow and the underlying biological mechanisms, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Efficacy Evaluation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Compound Treatment->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Compound Treatment->Cell Cycle Analysis (PI Staining) Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Apoptosis Assay (Annexin V/PI)->Data Analysis Cell Cycle Analysis (PI Staining)->Data Analysis

Caption: A generalized workflow for assessing the anticancer efficacy of morpholine derivatives.

G cluster_pathway Signaling Pathway of Apoptosis Induction Morpholine Derivative Morpholine Derivative Bcl-2 Family Modulation Bcl-2 Family Modulation Morpholine Derivative->Bcl-2 Family Modulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Modulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A simplified signaling pathway illustrating apoptosis induction by morpholine derivatives.

References

Safety Operating Guide

Safe Disposal of 4-(2-Bromobenzyl)morpholine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe disposal of 4-(2-Bromobenzyl)morpholine. The following procedures are based on established safety protocols for halogenated organic compounds and morpholine derivatives. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is informed by the safety data of the closely related isomer, 4-(4-Bromobenzyl)morpholine, and general principles of laboratory chemical waste management.

I. Immediate Safety and Hazard Information

It is crucial to handle this compound with care, assuming it possesses hazards similar to its isomers and related compounds. The primary hazards include oral toxicity.

Table 1: Hazard Identification and Personal Protective Equipment (PPE)

Hazard Classification (Inferred)GHS PictogramSignal WordHazard Statements (Inferred)Recommended Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)
alt text
Warning H302: Harmful if swallowed.Nitrile gloves, Chemical splash goggles, Lab coat.

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • Crucially, never dispose of this compound down the drain. [1]

  • This compound is a halogenated organic waste due to the presence of bromine.[2]

  • It must be segregated from non-halogenated organic waste to prevent costly and complex disposal procedures.[3]

  • Do not mix with other waste streams such as acids, bases, or oxidizing agents.[1][3]

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and compatible waste container. A polyethylene container is a suitable option.[1]

  • The container must have a secure, tight-fitting lid to prevent the release of vapors.[3]

  • The container should be clearly labeled as "Hazardous Waste: Halogenated Organic Material" and should list "this compound" as a constituent.[3][4]

3. Storage of Waste:

  • Store the waste container in a designated satellite accumulation area within the laboratory.[3]

  • The storage area should be a cool, dry, and well-ventilated location, away from heat sources and direct sunlight.[1][3]

  • Ensure the waste container is stored in secondary containment to mitigate potential leaks or spills.[3]

4. Arranging for Disposal:

  • Once the waste container is nearly full (approximately 75% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3]

  • Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve completing an online form or attaching a hazardous waste tag to the container.[3]

III. Emergency Procedures: Spill and Exposure

Spill Cleanup:

  • Small Spills:

    • If a small amount of the compound is spilled, absorb it with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[5]

    • Wearing appropriate PPE (double nitrile gloves, chemical splash goggles, and a lab coat), carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]

    • Seal the container and label it appropriately for disposal.[1]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and contact your institution's EHS department immediately.[1]

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove any contaminated clothing.[6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

IV. Disposal Workflow Diagram

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Generate this compound Waste B Segregate as Halogenated Organic Waste A->B C Collect in a Labeled, Compatible Container B->C D Store in a Designated Satellite Accumulation Area C->D E Ensure Secondary Containment D->E F Request Waste Pickup from Environmental Health & Safety E->F G Proper Disposal by Licensed Waste Management Facility F->G

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-(2-Bromobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-(2-Bromobenzyl)morpholine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of its structural components: the bromobenzyl group and the morpholine ring. It is imperative to handle this compound with caution, assuming it may be toxic and corrosive.

Hazard Assessment

The hazard profile of this compound is inferred from related compounds. The morpholine moiety is known to be corrosive, flammable, and toxic, capable of causing severe skin burns and eye damage.[1][2] The presence of a bromobenzyl group suggests potential acute oral toxicity.[3] Therefore, this compound should be treated as a hazardous substance with potential for skin and eye irritation, and possible toxicity if ingested.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure when handling this compound.

Protection Type Specific Equipment Standard/Specification
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when handling larger quantities.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.Gloves must be inspected before use and tested to ASTM D6978.[4][5]
Skin and Body Protection A laboratory coat or an impervious gown. Closed-toed footwear is required.Select based on workplace hazards and duration of exposure.
Respiratory Protection Required when dust or aerosols may be generated. A fit-tested N95 or N100 NIOSH-approved mask, or a full face-piece chemical cartridge-type respirator should be used.Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4][5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following workflow is essential for the safe handling of this compound from receipt to disposal.

  • Preparation and Weighing :

    • Work Area : All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.

    • Decontamination : Ensure the work surface is clean before and after handling. A spill kit should be readily accessible.

    • Weighing : When weighing the solid, use a tared container inside the fume hood to prevent contamination of the balance and surrounding areas.

  • Experimental Use :

    • Transfer : Use appropriate tools such as a spatula or powder funnel for solids.

    • Temperature Control : Be mindful of potential exothermic reactions and have an ice bath ready for cooling if necessary.

    • Incompatibilities : Avoid contact with strong oxidizing agents.

  • Post-Experiment :

    • Quenching : If the reaction requires quenching, do so carefully within the fume hood.

    • Decontamination : Thoroughly decontaminate all glassware and equipment that came into contact with the compound.

Emergency Procedures

Spill Management Protocol

In the event of a spill, follow these steps:

  • Evacuate : Immediately evacuate all non-essential personnel from the affected area.

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.

  • Containment : Prevent the spill from spreading and entering drains or waterways.[4]

  • Cleanup : Wearing appropriate PPE, including respiratory protection, absorb liquid spills with an inert material (e.g., sand or vermiculite). For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Decontamination : Thoroughly clean the spill area with a suitable solvent.

  • Disposal : Collect all contaminated materials in a sealed, labeled hazardous waste container for proper disposal.[4]

Caption: Workflow for responding to a chemical spill.

First Aid Measures

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Storage and Disposal Plan

Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The recommended storage temperature is typically 2 - 8 °C for similar compounds to maintain stability.

Disposal

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation : Collect all contaminated materials, including empty containers, used gloves, and cleaning materials, in a designated and properly labeled hazardous waste container.[1]

  • Disposal Method : Dispose of the hazardous waste through a licensed and approved waste disposal company. Do not allow the chemical to enter drains or the environment.[7] All local, state, and federal regulations for hazardous waste disposal must be followed.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Bromobenzyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(2-Bromobenzyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.